2-Methylvaleric acid
Description
This compound has been reported in Pelargonium graveolens with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
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InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
| Record name | 2-Methylpentanoic acid | |
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Molecular Weight |
116.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
| Record name | 2-Methylvaleric acid | |
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| Record name | 2-Methylvaleric acid | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | 2-Methylvaleric acid | |
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Density |
0.919-0.922 | |
| Record name | 2-Methylvaleric acid | |
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Vapor Pressure |
0.44 [mmHg] | |
| Record name | 2-Methylvaleric acid | |
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CAS No. |
97-61-0, 27936-41-0, 22160-39-0 | |
| Record name | 2-Methylvaleric acid | |
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| Record name | 2-Methylvaleric acid | |
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| Record name | Pentanoic acid, methyl- | |
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| Record name | 2-Methylpentanoic acid | |
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| Record name | Pentanoic acid, 2-methyl- | |
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| Record name | 2-Methylpentanoic acid | |
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| Record name | 2-methylvaleric acid | |
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| Record name | 2-Methylvaleric acid | |
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| Record name | 2-METHYLPENTANOIC ACID | |
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| Record name | (±)-2-Methylpentanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylvaleric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this branched-chain short-chain fatty acid. This document details experimental methodologies for its synthesis and analysis, presents its spectral data, and explores its biological significance, particularly its role as a signaling molecule interacting with G protein-coupled receptors and histone deacetylases. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound, also known as 2-methylpentanoic acid, is a branched-chain saturated fatty acid.[1] It is a colorless liquid with a pungent, acrid odor.[2] In recent years, as a member of the short-chain fatty acid (SCFA) family produced by gut microbiota, this compound has garnered interest for its potential role in host metabolism and cellular signaling.[3][4] This guide serves as a technical resource, consolidating the available information on its chemical properties, providing detailed experimental protocols, and illustrating its known biological interactions.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-Methylpentanoic acid | [1] |
| Synonyms | This compound, α-Methylvaleric acid, Methylpropylacetic acid | [1] |
| CAS Number | 97-61-0 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent, acrid | [2] |
| Density | 0.931 g/mL at 25 °C | [5] |
| Boiling Point | 196-197 °C | [5] |
| Melting Point | -85 °C | [6] |
| Flash Point | 93 °C (closed cup) | [5] |
| Solubility in Water | 13 g/L | [2][7] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [8] |
| pKa | ~4.78 | [9] |
| Refractive Index (n20/D) | 1.414 | [5] |
Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
Table 2: Summary of Spectral Data for this compound
| Spectroscopy Type | Key Features and Observations |
| ¹H NMR | Data available, shows characteristic peaks for the alkyl chain and the carboxylic acid proton. |
| ¹³C NMR | Data available, indicates the presence of six distinct carbon environments. |
| Infrared (IR) | Shows a strong, broad absorption for the O-H stretch of the carboxylic acid, and a sharp, strong absorption for the C=O stretch. |
| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns for a carboxylic acid. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, adapted from established chemical procedures.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 2-methyl-1-pentanol.
Experimental Workflow for Synthesis
Detailed Methodology:
-
Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, place 2-methyl-1-pentanol. Prepare a solution of potassium permanganate in water.
-
Oxidation: Slowly add the potassium permanganate solution to the alcohol with constant stirring and cooling in an ice bath to maintain the reaction temperature.
-
Acidification: After the addition is complete, slowly add dilute sulfuric acid to the reaction mixture.
-
Work-up: Decolorize any excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite). Separate the organic layer. The aqueous layer is then extracted multiple times with diethyl ether.
-
Purification: Combine the initial organic layer and the ether extracts. Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is then purified by distillation.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined using potentiometric titration.
Experimental Workflow for pKa Determination
References
- 1. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages | PLOS One [journals.plos.org]
- 7. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. gsartor.org [gsartor.org]
An In-depth Technical Guide on 2-Methylvaleric Acid: Structure and Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylvaleric acid, systematically known as 2-methylpentanoic acid, is a branched-chain fatty acid with significant implications in various scientific fields, including flavor and fragrance chemistry, and as a potential biomarker in metabolic diseases. The presence of a chiral center at the second carbon atom gives rise to two distinct stereoisomers, (R)- and (S)-2-methylvaleric acid, each with unique optical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound and its enantiomers. It also details an experimental protocol for the chiral resolution of this compound and explores its biological relevance.
Structure and Physicochemical Properties
This compound is a carboxylic acid with the chemical formula C6H12O2.[1][2][3] Its structure consists of a pentanoic acid backbone with a methyl group substituted at the α-carbon (carbon-2).[1][3] This substitution creates a chiral center, leading to the existence of two enantiomers.[1][2] The racemic mixture is a colorless to pale yellow liquid with a pungent, cheesy, or sour odor.[4]
A summary of the key physicochemical properties of racemic this compound and its individual stereoisomers is presented in Table 1. The (R)-enantiomer is levorotatory, denoted by a negative sign (-) in its optical rotation, while the (S)-enantiomer is dextrorotatory (+).
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | Racemic this compound | (R)-(-)-2-Methylvaleric Acid | (S)-(+)-2-Methylvaleric Acid |
| Synonyms | (±)-2-Methylpentanoic acid | (2R)-2-Methylpentanoic acid | (2S)-2-Methylpentanoic acid |
| CAS Number | 97-61-0[3] | 49642-47-9[1] | 1187-82-2[2] |
| Molecular Formula | C6H12O2[1][2][3] | C6H12O2[1] | C6H12O2[2] |
| Molecular Weight | 116.16 g/mol [1][2] | 116.16 g/mol [1] | 116.16 g/mol [2] |
| Boiling Point | 196-197 °C | Not available | Not available |
| Density | 0.931 g/mL at 25 °C | Not available | Not available |
| Specific Rotation ([α]D) | 0° | Negative | Positive |
| SMILES | CCCC(C)C(=O)O[2] | CCC--INVALID-LINK--C(=O)O[1] | CCC--INVALID-LINK--C(=O)O[2] |
Stereoisomers of this compound
The presence of a stereocenter at the C2 position results in two non-superimposable mirror images of this compound: the (R) and (S) enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light.
Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation
The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through chiral resolution. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Materials:
-
Racemic this compound
-
(R)-(+)-1-phenylethylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with constant stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of (R)-2-methylvaleric acid with (R)-1-phenylethylamine, will precipitate out of the solution.
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Extract the liberated (R)-2-methylvaleric acid with diethyl ether.
-
Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-2-methylvaleric acid.
-
Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt (the salt of (S)-2-methylvaleric acid with (R)-1-phenylethylamine). This can be worked up in a similar manner (acidification and extraction) to obtain the (S)-(+)-2-methylvaleric acid, although it may be less enantiomerically pure and require further purification.
Biological Significance and Stereospecificity
This compound is recognized as a short-chain fatty acid (SCFA) that can be produced by the metabolism of branched-chain amino acids by gut microbiota.[5] SCFAs, in general, are known to play a crucial role in host energy metabolism and inflammatory responses, often through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[5] Decreased levels of this compound in the feces have been associated with metabolic diseases such as type 2 diabetes in mouse models.[5]
While much of the current research focuses on the racemic mixture, it is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities. This stereoselectivity arises from the specific three-dimensional interactions with chiral biological macromolecules such as enzymes and receptors.[6][7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Although specific studies detailing the differential biological activities of (R)- and (S)-2-methylvaleric acid are not extensively available, the general principles of stereospecificity in drug metabolism and action suggest that the two enantiomers could have distinct effects on GPCRs or HDACs. Further research is warranted to elucidate the specific roles of each enantiomer in metabolic signaling pathways.
Conclusion
This compound is a chiral carboxylic acid with two enantiomers, (R)- and (S)-, which possess distinct optical properties. The growing interest in the role of short-chain fatty acids in health and disease underscores the importance of studying the individual stereoisomers of such compounds. The experimental protocol for chiral resolution provided herein offers a practical approach for isolating these enantiomers for further investigation. Future research should focus on elucidating the specific biological activities of (R)- and (S)-2-methylvaleric acid to fully understand their potential roles in metabolic regulation and as therapeutic agents or biomarkers.
References
- 1. 2-Methylpentanoic acid, (R)- | C6H12O2 | CID 6950109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of the physicochemical basis of enantiomeric enrichment: The example of alpha-phenylethylamine with achiral dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources of 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrences of 2-Methylvaleric acid, a branched-chain fatty acid with significant interest in various scientific fields, including flavor chemistry, microbiology, and metabolic research. This document details its presence in a range of natural sources, provides methodologies for its analysis, and illustrates its biosynthetic pathways.
Natural Occurrence of this compound
This compound, also known as 2-methylpentanoic acid, is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of numerous foods and plants. Its presence is primarily attributed to microbial metabolism, particularly the breakdown of branched-chain amino acids.
Key Natural Sources:
-
Fermented Foods: Cheeses, particularly aged varieties, are significant sources of this compound. The metabolic activity of various bacteria and molds during ripening leads to the breakdown of the amino acid isoleucine, a precursor to this compound. It is also found in other fermented products like wine and rum, where it contributes to the complex bouquet of aromas[1][2][3][4][5].
-
Ruminant Products: Lamb and mutton are known to contain this compound. This is due to the microbial fermentation of branched-chain amino acids in the rumen of these animals[6][7]. The resulting branched-chain fatty acids are then incorporated into the animal's fat and muscle tissues.
-
Fruits and Vegetables: Traces of this compound have been reported in fruits such as cherimoya and papaya, as well as in baked potatoes[1][8][9][10].
-
Beverages: Coffee and tea have been identified as containing this compound, which contributes to their complex flavor profiles[1][11][12][13].
-
Plants and Essential Oils: The plant kingdom is another source of this compound. It has been reported in the essential oil of Pelargonium graveolens (rose geranium) and in the plant Campomanesia adamantium[14][15][16][17].
-
Microbial Metabolism: this compound is a known product of the metabolism of branched-chain amino acids by gut microbes[18].
Quantitative Data on this compound and Related Branched-Chain Fatty Acids
Quantifying the exact concentration of this compound in natural sources can be challenging due to its volatility and the complexity of the food matrices. The following tables summarize available quantitative data for this compound and other closely related branched-chain fatty acids (BCFAs) in various natural sources.
Table 1: Concentration of this compound and its Precursor in Cheese
| Cheese Type | Compound | Concentration | Reference |
| PDO Salers | 4-methyl-2-oxovaleric acid | Detected | [19] |
| PDO Cantal | 4-methyl-2-oxovaleric acid | Not Detected | [19] |
Table 2: General Content of Branched-Chain Fatty Acids (BCFAs) in Ruminant Meat
| Meat Type | BCFAs as % of Total Fatty Acids | Key BCFAs Identified | Reference |
| Lamb | Variable | Iso- and anteiso- C14:0, C15:0, C16:0, C17:0 | [6][7] |
| Mutton | Variable | Iso- and anteiso- C14:0, C15:0, C16:0, C17:0 | [6][7] |
Table 3: Volatile Compounds Identified in Cherimoya Fruit (Annona cherimola Mill.)
| Compound | Relative Abundance (%) | Reference |
| Esters | Major components | [8][9] |
| Terpenes | Major components | [10] |
| This compound | Trace amounts |
Experimental Protocols
The accurate analysis of this compound in natural sources requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for its quantification.
Extraction of this compound from Fermented Foods (e.g., Cheese)
This protocol is a general guideline for the extraction of volatile fatty acids from a solid food matrix.
Materials:
-
Cheese sample
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: A known weight of the cheese sample is homogenized.
-
Internal Standard Spiking: A known amount of the internal standard is added to the homogenized sample. This allows for accurate quantification by correcting for losses during sample preparation.
-
Acidification: The sample is acidified with HCl to protonate the fatty acids, making them more soluble in organic solvents.
-
Solvent Extraction: The acidified sample is extracted multiple times with diethyl ether. The organic layers are collected.
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.
-
Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.
-
GC-MS Analysis: The concentrated extract is injected into the GC-MS for separation and quantification.
GC-MS Analysis of Short-Chain Fatty Acids
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., DB-FFAP, HP-5MS)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 1 min)
-
Ramp: 10 °C/min to 170 °C (hold for 2 min)
-
Ramp: 50 °C/min to 240 °C (hold for 9.6 min)
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 20:1)
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-300
Quantification:
The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of this compound.
Biosynthetic Pathways
The primary route for the natural formation of this compound is through the catabolism of the branched-chain amino acid L-isoleucine by various microorganisms.
Isoleucine Catabolism to this compound
This pathway is prevalent in lactic acid bacteria found in fermented foods and in the microbial ecosystem of the rumen.
Caption: Catabolic pathway of L-isoleucine to this compound.
The process begins with the transamination of L-isoleucine to its corresponding α-keto acid, 2-keto-3-methylvaleric acid. This intermediate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. Finally, the thioester bond is hydrolyzed to yield this compound.
Overview of Branched-Chain Fatty Acid Synthesis from Amino Acids
This compound belongs to the family of branched-chain fatty acids (BCFAs). The biosynthesis of other BCFAs, such as isobutyric acid and isovaleric acid, follows similar pathways starting from the amino acids L-valine and L-leucine, respectively.
Caption: Biosynthesis of branched-chain fatty acids from amino acids.
This diagram illustrates the parallel pathways for the conversion of L-valine, L-leucine, and L-isoleucine into their respective branched-chain fatty acids. This metabolic network is a key contributor to the flavor complexity of fermented foods and ruminant products.
References
- 1. Conocimientos actuales sobre los compuestos del aroma de la chirimoya: Current knowledge about aroma compounds of cherimoya | Ciencia y Tecnología de Alimentos [revcitecal.iiia.edu.cu]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methyl valeric acid [thegoodscentscompany.com]
- 5. 2-methyl valeric acid [perflavory.com]
- 6. Chemical composition and fatty acid content in lamb and adult sheep meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavor analysis by HRGC/FT‐IR: Cherimoya (Annona cherimolia, mill.) fruit volatiles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Acids in Coffee: A Review of Sensory Measurements and Meta-Analysis of Chemical Composition — Specialty Coffee Association [sca.coffee]
- 12. escholarship.org [escholarship.org]
- 13. Acids in coffee: A review of sensory measurements and meta-analysis of chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of 2-methylvaleric acid, a branched-chain fatty acid of significant interest in metabolic research and drug development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and associated workflows.
Introduction
This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) produced through the metabolism of branched-chain amino acids (BCAAs) by various microorganisms, including gut microbiota.[1] Its relevance extends to being a potential biomarker for metabolic diseases such as type 2 diabetes.[1] The biosynthesis of this compound is intrinsically linked to the catabolic pathway of L-isoleucine.
The Core Biosynthetic Pathway
The primary route for the biosynthesis of this compound is through the degradation of L-isoleucine. This multi-step enzymatic pathway converts L-isoleucine into 2-methylvaleryl-CoA, which is subsequently hydrolyzed to yield this compound. The key intermediate in this pathway is 2-oxo-3-methylvalerate.
The pathway can be broadly divided into two stages:
-
Stage 1: Biosynthesis of 2-oxo-3-methylvalerate from L-Isoleucine. This stage is part of the common BCAA catabolism.
-
Stage 2: Conversion of 2-oxo-3-methylvalerate to this compound. This stage involves oxidative decarboxylation and subsequent hydrolysis.
The overall transformation is as follows:
L-Isoleucine → 2-Oxo-3-methylvalerate → 2-Methylbutyryl-CoA → this compound
dot
Quantitative Data
The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes involved.
| Enzyme | EC Number | Substrate(s) | Product(s) | Organism | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| Branched-chain amino acid aminotransferase (BCAT) | 2.6.1.42 | L-Isoleucine, α-ketoglutarate | 2-Oxo-3-methylvalerate, L-glutamate | Escherichia coli | 0.4 ± 0.1 | 15.3 ± 1.2 | 8.0 | - |
| Branched-chain α-keto acid dehydrogenase complex (BCKDC) | 1.2.4.4 | 2-Oxo-3-methylvalerate, CoA, NAD+ | 2-Methylbutyryl-CoA, CO2, NADH, H+ | Homo sapiens | 0.021 ± 0.003 | - | 7.4 | 37 |
| Acyl-CoA Thioesterase | 3.1.2.- | 2-Methylbutyryl-CoA, H2O | This compound, CoA | - | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.
General Experimental Workflow
The study of this pathway typically involves enzyme expression and purification, activity assays, and product quantification.
dot
Assay for Branched-chain α-keto acid dehydrogenase complex (BCKDC) Activity
This protocol describes a spectrophotometric assay to measure the activity of the BCKDC.
Materials:
-
Purified BCKDC enzyme
-
2-Oxo-3-methylvalerate (substrate)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, CoA, and NAD+.
-
Add the purified BCKDC enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 2-oxo-3-methylvalerate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
Assay for Dihydroxy-acid Dehydratase (DHAD) Activity
This protocol details a colorimetric assay for DHAD, an enzyme upstream of BCKDC in the isoleucine biosynthesis pathway.[2]
Materials:
-
Purified DHAD enzyme
-
(R,S)-2,3-dihydroxyisovalerate (substrate)
-
Tris-HCl buffer (pH 8.5)
-
MgCl2
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the purified DHAD enzyme.[2]
-
Initiate the reaction by adding the substrate, (R,S)-2,3-dihydroxyisovalerate.[2]
-
Incubate the reaction at a controlled temperature (e.g., 37°C).[2]
-
At various time points, take aliquots and stop the reaction by adding TCA.[2]
-
Add DNPH solution to the quenched aliquots to derivatize the 2-ketoisovalerate product.[2]
-
Measure the absorbance of the resulting hydrazone at 520 nm to quantify the product formed.[2]
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in biological samples.
Materials:
-
Biological sample (e.g., microbial culture supernatant)
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., diethyl ether)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Acidify the sample with HCl to a pH of ~2.
-
Add the internal standard.
-
Extract the short-chain fatty acids with an organic solvent.
-
Dry the organic extract under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatization agent and incubate at 60°C for 30 minutes to form volatile silyl esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature gradient program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
Conclusion
The biosynthesis of this compound is a key metabolic process with implications for host-microbe interactions and metabolic health. This guide provides a foundational understanding of the core pathway, associated quantitative data, and essential experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved, particularly the final thioesterase step, and to understand the regulatory mechanisms governing this pathway in different biological contexts. This knowledge will be crucial for the development of novel therapeutic strategies and diagnostic tools related to metabolic disorders.
References
The Biological Role of 2-Methylvaleric Acid in the Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylvaleric acid, a branched-chain fatty acid (BCFA) produced by the gut microbiota through the metabolism of the amino acid isoleucine, is emerging as a significant signaling molecule in host-microbe interactions. This technical guide provides an in-depth overview of the biological roles of this compound, focusing on its production by gut bacteria, its impact on host cellular signaling pathways, and its influence on intestinal barrier function and immune modulation. Detailed experimental protocols for the quantification of this compound and the investigation of its physiological effects are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The gut microbiota produces a vast array of metabolites that play crucial roles in host physiology and pathophysiology. Among these are short-chain fatty acids (SCFAs), which have been extensively studied for their beneficial effects. A less-explored but increasingly important subclass of SCFAs is the branched-chain fatty acids (BCFAs), which are primarily derived from the microbial fermentation of branched-chain amino acids. This compound, a C6 BCFA, is synthesized from the breakdown of isoleucine by various gut commensal bacteria. Emerging evidence suggests that this compound is not merely a metabolic byproduct but an active signaling molecule that can modulate host cellular processes, including immune responses and intestinal barrier integrity. This guide will delve into the known biological functions of this compound within the gut ecosystem and its interactions with the host.
Production of this compound by Gut Microbiota
This compound is a product of protein fermentation in the colon. Specifically, it is derived from the catabolism of the branched-chain amino acid L-isoleucine by anaerobic bacteria.[1] While the complete list of this compound-producing bacteria is still under investigation, studies on rumen and gut microbiota have identified several bacterial genera capable of this conversion. For instance, some species within the phyla Firmicutes and Bacteroidetes are known to possess the enzymatic machinery for branched-chain amino acid fermentation.[2] The production of this compound is influenced by dietary protein intake and the composition of the gut microbiota.
In Vitro Fermentation Models for Studying this compound Production
In vitro gut fermentation models are invaluable tools for studying the production of microbial metabolites under controlled conditions. These models range from simple batch cultures to complex, multi-compartmental continuous systems that mimic the different regions of the colon.[3][4][5][6][7]
Experimental Protocol: Batch Culture Fermentation for this compound Production
This protocol describes a basic batch fermentation system to assess the potential of a specific bacterial strain or a fecal microbial community to produce this compound from isoleucine.
Materials:
-
Anaerobic chamber or workstation
-
Sterile fermentation vessels (e.g., serum bottles)
-
Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)
-
L-isoleucine solution (sterile)
-
Fecal slurry or pure bacterial culture
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for SCFA analysis
Procedure:
-
Prepare the basal fermentation medium and autoclave.
-
In an anaerobic chamber, dispense the medium into sterile fermentation vessels.
-
Inoculate the medium with either a fresh fecal slurry (typically 1-10% w/v) or a pure culture of the bacterium of interest.
-
Add a known concentration of sterile L-isoleucine solution to the vessels. Include a control group without added isoleucine.
-
Seal the vessels and incubate at 37°C for a defined period (e.g., 24-48 hours).
-
At desired time points, collect samples from the fermentation vessels.
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Analyze the supernatant for this compound concentration using GC-MS or LC-MS/MS.
Quantitative Data on this compound
The concentration of this compound in the gut can vary depending on diet, age, and host health status. While data specifically for this compound is limited, studies on valeric acid (a related SCFA) provide some insights.
| Sample Type | Organism | Concentration Range (feces) | Reference |
| Valeric Acid | Human (1-year-old infants) | Mean: ~0.8 mmol/kg | [8] |
| Valeric Acid | Human (13-year-old adolescents) | Not specified, but lower levels linked to eczema and food allergy | [8][9] |
| This compound | Mice (fecal) | Detected but not quantified | [10] |
| Various SCFAs | Mice (cecal contents) | Acetate: >200-fold higher in SPF vs. GF mice | [11] |
Table 1: Reported Concentrations of Valeric Acid and related SCFAs in Fecal and Cecal Samples.
Biological Roles and Signaling Pathways
This compound exerts its biological effects through various mechanisms, primarily by acting as a ligand for G protein-coupled receptors (GPCRs) and as an inhibitor of histone deacetylases (HDACs).
G Protein-Coupled Receptor (GPCR) Signaling
This compound, along with other SCFAs, can activate Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[12] These receptors are expressed on various cell types in the gut, including intestinal epithelial cells and immune cells.
Activation of FFAR2 and FFAR3 by this compound can trigger distinct downstream signaling cascades. FFAR2 is coupled to both Gαi/o and Gαq/11 proteins, while FFAR3 is primarily coupled to Gαi/o.[13][14]
-
Gαi/o pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C (PLC) and downstream signaling pathways like the MAP kinase cascade.[14]
-
Gαq/11 pathway (FFAR2): Activation of this pathway stimulates PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
These signaling events can influence a range of cellular responses, including hormone secretion, immune cell recruitment, and regulation of inflammation.[15] Studies have also shown that FFAR2 and FFAR3 can form heterodimers, leading to unique signaling outcomes that are distinct from the individual receptors.[16][17][18][19]
Histone Deacetylase (HDAC) Inhibition
This compound, like other SCFAs such as butyrate and valerate, can act as a histone deacetylase (HDAC) inhibitor.[20][21] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can promote histone acetylation, resulting in a more open chromatin state and increased gene expression. This epigenetic modification can influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. The inhibitory effect of SCFAs on HDACs is thought to be a key mechanism underlying their anti-inflammatory and anti-proliferative properties.[22]
Impact on Intestinal Barrier Function
The intestinal epithelial barrier is crucial for maintaining gut homeostasis by preventing the translocation of harmful luminal contents into the circulation. This barrier is maintained by tight junctions (TJs), which are complex protein structures that seal the paracellular space between epithelial cells. Key components of TJs include claudins, occludin, and zonula occludens (ZO) proteins.
SCFAs have been shown to enhance intestinal barrier function. While direct evidence for this compound is still emerging, studies on related SCFAs like valerate and butyrate have demonstrated their ability to increase the expression of TJ proteins such as claudin-1, occludin, and ZO-1 in Caco-2 cell monolayers, a widely used in vitro model of the intestinal epithelium.[23][24] This leads to an increase in transepithelial electrical resistance (TEER), a measure of barrier integrity.
Experimental Protocol: Caco-2 Cell Monolayer Model for Intestinal Barrier Function
This protocol outlines the use of Caco-2 cells to assess the effect of this compound on intestinal barrier integrity.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Transwell® permeable supports
-
This compound solution (sterile)
-
Millicell® ERS-2 Voltohmmeter for TEER measurement
-
Fluorescently labeled marker (e.g., FITC-dextran) for paracellular permeability assay
-
Reagents for Western blotting or RT-qPCR to measure TJ protein expression
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring TEER.
-
Once a stable TEER is achieved, treat the cells with different concentrations of this compound in the apical compartment. Include an untreated control group.
-
Measure TEER at various time points after treatment.
-
To assess paracellular permeability, add a fluorescently labeled marker (e.g., FITC-dextran) to the apical compartment and measure its appearance in the basolateral compartment over time using a fluorescence plate reader.
-
At the end of the experiment, lyse the cells and analyze the expression of TJ proteins (claudin-1, occludin, ZO-1) by Western blotting or RT-qPCR.
Immune Modulation
This compound can modulate the immune system through its interaction with FFARs on immune cells and by inhibiting HDACs. One of the key inflammatory pathways influenced by SCFAs is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines.[25][26] Studies have shown that BCFAs can inhibit the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and promoting intestinal epithelial integrity.[1]
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in complex biological samples like feces and cecal contents is crucial for understanding its physiological relevance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile compounds like SCFAs. Derivatization is often required to improve the volatility and chromatographic properties of these acids.
Experimental Protocol: GC-MS Analysis of this compound with Isobutyl Chloroformate Derivatization
This protocol is adapted from a method for rapid SCFA profiling in fecal samples.[27][28][29]
Materials:
-
Fecal or cecal sample
-
Internal standard (e.g., 2-ethylbutyric acid or a deuterated analog of this compound)
-
Pyridine
-
Isobutanol
-
Isobutyl chloroformate
-
n-Hexane
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize the fecal or cecal sample in water. Centrifuge to pellet solids.
-
Extraction: To the supernatant, add the internal standard, pyridine, and isobutanol.
-
Derivatization: Add isobutyl chloroformate and vortex to initiate the derivatization reaction.
-
Liquid-Liquid Extraction: Extract the derivatized SCFAs with n-hexane.
-
Analysis: Inject the hexane layer into the GC-MS system for analysis.
-
Quantification: Quantify this compound based on the peak area relative to the internal standard using a calibration curve prepared with standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of SCFAs and can often be performed with or without derivatization.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is a general workflow for targeted SCFA analysis.[30][31][32]
Materials:
-
Fecal or cecal sample
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., acidified water or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize the sample in the extraction solvent containing the internal standard.
-
Extraction: Vortex and centrifuge the sample to pellet solids.
-
Derivatization (Optional): If required for improved sensitivity, derivatize the supernatant using a reagent such as 3-nitrophenylhydrazine (3-NPH).
-
Analysis: Inject the supernatant (or derivatized sample) into the LC-MS/MS system.
-
Quantification: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. Quantify using a calibration curve.
Conclusion and Future Directions
This compound is a microbially-derived metabolite with significant potential to influence host physiology. Its roles in modulating host signaling through GPCRs and HDAC inhibition, as well as its impact on intestinal barrier function and immune responses, highlight its importance in the context of gut health and disease. Further research is needed to fully elucidate the specific bacterial producers of this compound, its precise concentrations in different gut environments, and the detailed molecular mechanisms underlying its diverse biological activities. A deeper understanding of the role of this compound could pave the way for novel therapeutic strategies targeting the gut microbiota and its metabolites for the prevention and treatment of a range of diseases.
References
- 1. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Frontiers | Stepwise Development of an in vitro Continuous Fermentation Model for the Murine Caecal Microbiota [frontiersin.org]
- 6. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. journals.plos.org [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular characterization of free fatty acid receptors FFAR2 and FFAR3 in the domestic cat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. FFAR2 | Abcam [abcam.cn]
- 16. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 18. researchgate.net [researchgate.net]
- 19. dbs.nus.edu.sg [dbs.nus.edu.sg]
- 20. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Theaflavins enhance intestinal barrier of Caco-2 Cell monolayers through the expression of AMP-activated protein kinase-mediated Occludin, Claudin-1, and ZO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glutamine regulates Caco-2 cell tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB in the regulation of epithelial homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB Regulates Intestinal Epithelial Cell and Bile Salt-Induced Migration After Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem-agilent.com [chem-agilent.com]
- 28. agilent.com [agilent.com]
- 29. Rapid profiling method for mammalian feces short chain fatty acids by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. lipidmaps.org [lipidmaps.org]
- 32. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylvaleric Acid: Synonyms, Nomenclature, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylvaleric acid, a branched-chain fatty acid of growing interest in various scientific fields. This document details its nomenclature and synonyms, physico-chemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and its biological roles, particularly as a short-chain fatty acid (SCFA) influencing cellular signaling pathways.
Nomenclature and Synonyms
This compound is a carboxylic acid with a five-carbon chain (valeric acid) and a methyl group at the second carbon (alpha-carbon). Its systematic and common names, along with various identifiers, are crucial for accurate identification in research and commerce.
The standard IUPAC name for this compound is 2-methylpentanoic acid .[1][2] It is also widely known by its common name, This compound .[1][3] Other synonyms include alpha-methylvaleric acid and methylpropylacetic acid.[1][2]
For unambiguous identification, a variety of registry numbers and codes are used across different databases and regulatory bodies.
| Identifier Type | Identifier | Source(s) |
| CAS Number | 97-61-0 | [1][3][4] |
| EC Number | 202-594-9 | [1][4] |
| FEMA Number | 2754 | [1][3] |
| Beilstein Registry Number | 1720655 | [3] |
| PubChem CID | 7341 | [1] |
| ChEBI ID | CHEBI:167644 | [1] |
| UNII | 26A19CG6J9 | [1] |
Physico-Chemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in experimental settings, and for the interpretation of analytical data.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent, cheesy, sour | [3] |
| Melting Point | -85 °C | [3] |
| Boiling Point | 196-197 °C | [3] |
| Density | 0.931 g/mL at 25 °C | [3] |
| Solubility in Water | 13 g/L | [3] |
| pKa | 4.782 at 25 °C | [3] |
| Refractive Index (n20/D) | 1.414 | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectral data available in public databases. | [3] |
| ¹³C NMR | Spectral data available in public databases. | |
| Infrared (IR) Spectroscopy | ATR-IR spectra are publicly available. | [3] |
| Mass Spectrometry (MS) | GC-MS data shows a prominent peak at m/z 74. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended for practical application in a laboratory setting.
Synthesis of 2-Methylpentanoic Acid via Malonic Ester Synthesis
This protocol outlines a common and effective method for the laboratory-scale synthesis of 2-methylpentanoic acid.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
1-Bromoethane
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
First Alkylation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromopropane dropwise and then reflux the mixture for 2-3 hours.
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromoethane. Reflux the mixture for another 2-3 hours.
-
Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester groups. Acidify the cooled reaction mixture with concentrated hydrochloric acid. Heat the mixture to effect decarboxylation until the evolution of CO₂ ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude 2-methylpentanoic acid can be purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask along with boiling chips.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 196-197 °C at atmospheric pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for fatty acid analysis (e.g., DB-5ms).
Sample Preparation:
-
Derivatization: For improved volatility and chromatographic performance, derivatize the carboxylic acid to its methyl ester. A common method is to use BF₃ in methanol. To 1 mg of the sample, add 1 mL of 14% BF₃ in methanol and heat at 60 °C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate. The upper hexane layer containing the methyl ester is collected for analysis.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Filter the solution through a pipette with a small cotton plug into a clean and dry 5 mm NMR tube.[6][7]
Analysis by FTIR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid this compound onto the center of a clean, dry salt plate (e.g., KBr or NaCl).[2][8]
-
Place a second salt plate on top and gently press to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder for analysis.
Biological Significance and Signaling Pathways
This compound, as a branched-chain SCFA, is produced by the gut microbiota from the fermentation of dietary fiber and the metabolism of branched-chain amino acids.[5] SCFAs, including this compound, play a crucial role in host-microbe interactions and cellular signaling.
G Protein-Coupled Receptor (GPCR) Activation
SCFAs are known to activate several G protein-coupled receptors, such as FFAR2 (GPR43) and FFAR3 (GPR41). This activation can initiate various downstream signaling cascades that regulate inflammatory responses and energy metabolism.
Caption: General GPCR signaling pathway activated by SCFAs.
Histone Deacetylase (HDAC) Inhibition
This compound and other SCFAs can also act as inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, these molecules can modulate gene expression through epigenetic mechanisms.
Caption: Mechanism of HDAC inhibition by this compound.
Biosynthesis of Short-Chain Fatty Acids
The production of this compound and other SCFAs by the gut microbiota is a key metabolic process. This diagram illustrates the general pathways for SCFA biosynthesis.
Caption: Biosynthesis of SCFAs by gut microbiota.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. eng.uc.edu [eng.uc.edu]
A Technical Guide to the Physical Properties of 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-Methylvaleric acid, specifically its boiling and melting points. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.
Core Physical Properties of this compound
This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.[1] Its physical characteristics are crucial for a variety of applications, including its use as a flavoring agent and in scientific research.[2][3]
Quantitative Data Summary
The boiling and melting points of this compound are summarized in the table below. These values are critical for handling, storage, and application in various experimental and industrial settings.
| Physical Property | Value |
| Boiling Point | 196-198°C[2][3][4] |
| Melting Point | -85°C[2][3][5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling and melting points of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] For a pure compound, the boiling point is a characteristic physical property that can be used for identification and purity assessment.[7] The Thiele tube method is a common and effective technique for this determination, especially when working with small sample volumes.[8][9]
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or fusion tube.[6][9]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid sample.[6]
-
Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][8] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band is above the oil level to prevent softening.[10][11]
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or other heat source.[8][9] The unique shape of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating.[11]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling becomes vigorous.[8][9]
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6][8]
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[12][13] For pure crystalline compounds, this transition occurs over a narrow temperature range and is a reliable indicator of purity.[10][14][15] Since this compound has a very low melting point (-85°C), specialized low-temperature apparatus would be required. However, the general principle of melting point determination using the capillary method is described below.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solidified this compound (frozen using a suitable cooling bath) is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample.[16][17] The tube is then tapped gently to compact the sample to a height of 2-3 mm at the sealed end.[12][18]
-
Apparatus Assembly: The prepared capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath and a thermometer.[10][16] The capillary tube is positioned close to the thermometer bulb to ensure accurate temperature measurement.[12]
-
Heating: The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]
-
Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10][11][18]
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[10][14]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-甲基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Thiele tube - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pennwest.edu [pennwest.edu]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. athabascau.ca [athabascau.ca]
- 16. westlab.com [westlab.com]
- 17. thinksrs.com [thinksrs.com]
- 18. jk-sci.com [jk-sci.com]
An In-depth Technical Guide on the Solubility of 2-Methylvaleric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of 2-Methylvaleric acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of this compound, a branched-chain carboxylic acid, is a critical parameter in various applications, including formulation development, reaction chemistry, and extraction processes. The following table summarizes the available quantitative solubility data in selected solvents.
| Solvent | Temperature | Solubility |
| Water | 20 °C | 15,000 mg/L[1] |
| Water | Not Specified | 13 g/L[2][3] |
| Ethanol (95%) | Not Specified | 1 mL in 1 mL[4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[5][6] |
Note: The data for ethanol indicates high miscibility. Further quantitative studies are required to establish precise solubility limits across a broader range of temperatures and in other common organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
2.1. Shake-Flask Method (Equilibrium Solubility Determination)
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure that equilibrium is reached.[7]
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7]
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, immediately filter the sample through a chemically resistant syringe filter into a clean vial.
-
Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
2.2. Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[8]
Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., filter paper and funnel or vacuum filtration system)
-
Evaporating dish or watch glass
-
Oven or desiccator
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent using the equilibration steps (1-4) from the shake-flask method.
-
Carefully decant or filter a known volume of the supernatant to separate the dissolved solute from the excess solid.
-
Weigh a clean, dry evaporating dish or watch glass.
-
Transfer a precise volume of the clear, saturated solution to the pre-weighed dish.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or a low-temperature oven) until the solute is completely dry.
-
Once the solvent has evaporated, cool the dish in a desiccator and then weigh it again.
-
The difference in weight between the dish with the residue and the empty dish gives the mass of this compound that was dissolved in the known volume of the solvent.
-
Express the solubility as mass of solute per volume of solvent (e.g., g/L) or mass of solute per mass of solvent (e.g., g/100g ).
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in an organic solvent.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and established experimental protocols. For drug development and research applications, it is recommended that solubility be determined empirically in the specific solvent systems of interest.
References
- 1. 2-methyl valeric acid [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 97-61-0 [chemicalbook.com]
- 4. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmajournal.net [pharmajournal.net]
Methodological & Application
Synthesis of 2-Methylvaleric Acid from Propanal: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2-methylvaleric acid, a valuable building block in pharmaceutical and fine chemical synthesis, starting from readily available propanal. The synthesis involves a three-step reaction sequence: (1) a base-catalyzed aldol condensation of propanal to yield 2-methyl-2-pentenal, (2) the oxidation of this intermediate to 2-methyl-2-pentenoic acid, and (3) the catalytic hydrogenation of the unsaturated carboxylic acid to afford the final product, this compound. This application note includes detailed experimental procedures, a summary of reaction efficiencies, and graphical representations of the synthesis workflow.
Introduction
This compound is a branched-chain carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its structural motif is found in a range of biologically active molecules. The synthesis route starting from propanal offers an efficient and scalable method for the production of this important compound. This protocol outlines a reliable and reproducible methodology for laboratory-scale synthesis.
Overall Synthesis Workflow
The synthesis of this compound from propanal is accomplished in three main stages as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound from Propanal.
Data Presentation
The following table summarizes the typical yields and key reaction conditions for each step in the synthesis of this compound from propanal.
| Step | Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aldol Condensation | Anion Exchange Resin | Water | 35 | 1 | ~95 |
| 2 | Oxidation | NaClO₂, H₂O₂ | Acetonitrile | Room Temp. | 3 | ~85 |
| 3 | Hydrogenation | Pd/C (5%) | Methanol | Room Temp. | 4-6 | >95 |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation
This protocol is adapted from methodologies employing anion-exchange resins, which offer high conversion and selectivity.[1][2]
Materials:
-
Propanal
-
Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add propanal (58.0 g, 1.0 mol) and deionized water (50 mL).
-
Add the anion-exchange resin (20 g, pre-washed with deionized water).
-
Heat the mixture to 35°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 1 hour, with propanal conversion reaching up to 97%.[1]
-
After completion, cool the reaction mixture to room temperature and filter to remove the resin.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 2-methyl-2-pentenal. The product can be further purified by distillation if required. A high selectivity of up to 95% for 2-methyl-2-pentenal is expected.[1]
Caption: Aldol condensation of propanal to 2-methyl-2-pentenal.
Step 2: Oxidation of 2-Methyl-2-pentenal to 2-Methyl-2-pentenoic Acid
This procedure utilizes a sodium chlorite/hydrogen peroxide system for the efficient oxidation of the aldehyde.[3]
Materials:
-
2-Methyl-2-pentenal (from Step 1)
-
Sodium chlorite (NaClO₂)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetonitrile
-
Sodium sulfite
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentenal (19.6 g, 0.2 mol) in acetonitrile (100 mL).
-
Cool the flask in an ice bath.
-
Prepare a solution of sodium chlorite (28.9 g, 0.32 mol) in water (60 mL) and add it to the dropping funnel.
-
Slowly add the sodium chlorite solution to the stirred reaction mixture, maintaining the temperature below 10°C.
-
After the addition of sodium chlorite is complete, add hydrogen peroxide (27.2 g of 30% solution, 0.24 mol) dropwise, ensuring the temperature remains below 10°C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield (E)-2-methyl-2-pentenoic acid. A yield of up to 85% can be expected.[3]
Step 3: Catalytic Hydrogenation of 2-Methyl-2-pentenoic Acid to this compound
This protocol employs a standard palladium on carbon (Pd/C) catalyst for the hydrogenation of the carbon-carbon double bond.
Materials:
-
2-Methyl-2-pentenoic acid (from Step 2)
-
Palladium on carbon (Pd/C, 5 wt%)
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-2-pentenoic acid (11.4 g, 0.1 mol) in methanol (100 mL).
-
Carefully add 5% Pd/C (0.5 g, ~0.5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is generally complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain this compound. The product is typically of high purity (>95%) and the yield is generally quantitative.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Propanal is a volatile and flammable liquid.
-
Hydrogen peroxide and sodium chlorite are strong oxidizing agents. Avoid contact with combustible materials.
-
Catalytic hydrogenation with hydrogen gas should be conducted with appropriate safety measures due to the flammability of hydrogen. Ensure the apparatus is properly set up and there are no sources of ignition.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
References
Application Notes and Protocols for the Laboratory Preparation of 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-methylvaleric acid, a valuable intermediate in pharmaceutical and chemical industries. The protocols outlined below are based on established synthetic methodologies and are intended to provide a practical guide for the preparation of this compound.
Introduction
This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid.[1] Its structure and chirality at the C2 position make it a useful building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. This document details three common and reliable methods for its laboratory preparation:
-
Malonic Ester Synthesis: A classic method for the formation of substituted acetic acids, offering a high degree of control over the final structure.[2][3]
-
Oxidation of 2-Methyl-1-pentanol: A direct approach involving the oxidation of the corresponding primary alcohol.[4]
-
Grignard Synthesis: A versatile method for forming carbon-carbon bonds by reacting an organomagnesium compound with carbon dioxide.[5]
Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. In this case, diethyl malonate is sequentially alkylated and then hydrolyzed and decarboxylated to yield this compound.
Reaction Scheme:
This synthesis can be performed in two ways:
-
Route A: A two-step alkylation using 1-bromopropane followed by methyl iodide.
-
Route B: A single alkylation step using 2-bromobutane.
Experimental Protocol (Based on Route B)
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 34.25 g (0.25 mol) of 2-bromobutane dropwise through the dropping funnel. The reaction mixture is then heated to reflux with continuous stirring for 4-6 hours.
-
Saponification: After the reflux period, add a solution of 20 g of sodium hydroxide in 100 mL of water to the reaction mixture. Continue to reflux for another 2-3 hours to hydrolyze the ester.
-
Workup and Acidification: Cool the reaction mixture to room temperature. Most of the ethanol is removed by distillation. The remaining aqueous solution is cooled in an ice bath and carefully acidified with 6M sulfuric acid until the solution is strongly acidic (pH < 2), which will cause the precipitation of the crude dicarboxylic acid and the evolution of carbon dioxide.
-
Decarboxylation: The acidified mixture is heated in an oil bath to 150-160 °C to effect decarboxylation. The heating is continued until the evolution of carbon dioxide ceases.
-
Purification: The resulting organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.
Quantitative Data (Illustrative)
| Parameter | Value | Reference/Note |
| Starting Materials | ||
| Diethyl Malonate | 40 g (0.25 mol) | |
| 2-Bromobutane | 34.25 g (0.25 mol) | |
| Sodium | 5.75 g (0.25 mol) | |
| Sodium Hydroxide | 20 g (0.5 mol) | |
| Product | ||
| This compound | ||
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 196-197 °C | |
| Yield (Illustrative) | 60-70% | Based on typical yields for this type of reaction. |
| Purity (Illustrative) | >98% (after distillation) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Method 2: Oxidation of 2-Methyl-1-pentanol
This method involves the direct oxidation of the primary alcohol, 2-methyl-1-pentanol, to the corresponding carboxylic acid using a strong oxidizing agent such as Jones reagent (chromic acid).
Reaction Scheme:
CH₃CH₂CH₂CH(CH₃)CH₂OH + [O] → CH₃CH₂CH₂CH(CH₃)COOH
Experimental Protocol
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with distilled water to a final volume of 100 mL.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.2 g (0.1 mol) of 2-methyl-1-pentanol in 100 mL of acetone.
-
Oxidation: Cool the acetone solution in an ice-water bath. Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature between 10-20 °C. The color of the reaction mixture will change from orange-red to green.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Workup: Add isopropanol to the reaction mixture to quench any excess oxidizing agent until the green color persists. Decant the acetone solution from the chromium salts. Wash the salts with additional acetone.
-
Extraction: Combine the acetone solutions and remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined ether extracts with saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt. Separate the aqueous layer and re-acidify with concentrated HCl. Extract the liberated this compound with diethyl ether (3 x 50 mL). Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Quantitative Data (Illustrative)
| Parameter | Value | Reference/Note |
| Starting Materials | ||
| 2-Methyl-1-pentanol | 10.2 g (0.1 mol) | |
| Chromium Trioxide | 26.7 g (0.267 mol) | |
| Sulfuric Acid (conc.) | 23 mL | |
| Product | ||
| This compound | ||
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 196-197 °C | |
| Yield (Illustrative) | 70-80% | Based on typical yields for Jones oxidation of primary alcohols. |
| Purity (Illustrative) | >98% (after distillation) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound via oxidation.
Method 3: Grignard Synthesis
This method involves the preparation of a Grignard reagent from a suitable alkyl halide (2-bromobutane) and its subsequent reaction with carbon dioxide.
Reaction Scheme:
CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃ CH₃CH₂CH(MgBr)CH₃ + CO₂ → CH₃CH₂CH(CH₃)COOMgBr CH₃CH₂CH(CH₃)COOMgBr + H₃O⁺ → CH₃CH₂CH(CH₃)COOH + Mg(OH)Br
Experimental Protocol
-
Preparation of Grignard Reagent: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, place 6.1 g (0.25 mol) of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 34.25 g (0.25 mol) of 2-bromobutane in 100 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously. If not, gentle warming may be required. Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Crush approximately 100 g of dry ice and add it in small portions to the stirred Grignard solution. A vigorous reaction will occur. Continue stirring until the mixture becomes a thick slurry.
-
Workup: Allow the excess dry ice to sublime. Slowly add 100 mL of 6M HCl to the reaction mixture with stirring to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the ether extracts and wash with water and then with a saturated brine solution. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Quantitative Data (Illustrative)
| Parameter | Value | Reference/Note |
| Starting Materials | ||
| 2-Bromobutane | 34.25 g (0.25 mol) | |
| Magnesium Turnings | 6.1 g (0.25 mol) | |
| Dry Ice (CO₂) | ~100 g (excess) | |
| Product | ||
| This compound | ||
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 196-197 °C | |
| Yield (Illustrative) | 65-75% | Based on typical yields for Grignard carboxylation. |
| Purity (Illustrative) | >98% (after distillation) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]
- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 4. quora.com [quora.com]
- 5. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Note: 2-Methylvaleric Acid as an Internal Standard for the Gas Chromatographic Analysis of Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs), primarily products of gut microbial fermentation of dietary fibers, are pivotal in host-microbe interactions and play a significant role in metabolic regulation and inflammatory processes. Accurate quantification of SCFAs such as acetic, propionic, and butyric acid in biological matrices is crucial for understanding their physiological and pathophysiological roles. Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a robust and widely used technique for SCFA analysis. However, the volatility of SCFAs and the complexity of biological samples necessitate the use of an internal standard to ensure analytical accuracy and precision.
An internal standard (IS) is a compound with similar chemical properties to the analytes of interest, added in a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response. 2-Methylvaleric acid, a branched-chain SCFA, is an excellent internal standard for SCFA analysis due to its chemical similarity to the target analytes and its infrequent natural occurrence in high concentrations in most biological samples. This application note provides a detailed protocol for the use of this compound as an internal standard for the GC-based analysis of SCFAs in fecal samples.
Principle of Internal Standard Quantification
The fundamental principle of using an internal standard is to compare the detector response of the analytes to the response of a consistently added amount of the internal standard. This ratiometric measurement compensates for potential sample loss during preparation and inconsistencies in injection volume, leading to more reliable and reproducible quantification.
Caption: Logical workflow for quantification using an internal standard.
Materials and Reagents
-
Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, hexanoic acid, and this compound (internal standard).
-
Reagents:
-
Methanol (GC grade)
-
Pyridine
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ultrapure water
-
Helium (carrier gas, 99.999% purity)
-
-
Equipment:
-
Gas chromatograph with FID or MS detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Tissue homogenizer
-
Ultrasonic bath
-
Digital dry bath/heater block
-
Vacuum concentrator
-
1.5 mL and 2 mL microcentrifuge tubes
-
GC vials with inserts
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (10 mg/mL): Prepare individual stock solutions of each SCFA and this compound by dissolving 100 mg of each standard in 10 mL of methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target SCFAs at a concentration of 1 mg/mL each.
-
Internal Standard Working Solution (1 mg/mL): Prepare a working solution of this compound at 1 mg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into the chosen matrix (e.g., water or a blank matrix extract). Add the internal standard working solution to each calibration level to achieve a final concentration of 50 µg/mL. A typical calibration range is 1 to 200 µg/mL.
Fecal Sample Preparation
The following protocol is adapted for the analysis of SCFAs in fecal samples.[1]
References
Application Note: Quantification of 2-Methylvaleric Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is of increasing interest in various research fields, including gut microbiome studies, metabolic disease research, and as a potential biomarker. Accurate and robust quantification of this compound in complex biological matrices is crucial for understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound. Due to the inherent low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile derivatives suitable for GC analysis.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS.
Principle
The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to enhance its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is typically achieved using an internal standard and a calibration curve.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, serum, fecal water).
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar, non-endogenous carboxylic acid)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., diethyl ether, hexane)[2]
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
To 100 µL of the sample in a glass vial, add 10 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of HCl to protonate the carboxylic acid.[2]
-
Add 500 µL of MTBE, cap the vial, and vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for derivatization.
Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used reagent that produces stable derivatives.[3]
Materials:
-
Sample extract from the previous step
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine or other suitable catalyst
-
Heating block or oven
Procedure:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 60°C for 1 min, ramp at 10°C/min to 325°C, hold for 10 min[3] |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temp. | 230°C[3] |
| Transfer Line Temp. | 290°C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial method development) |
| SIM Ions | To be determined by analyzing a standard of derivatized this compound. Select a quantifier and one or two qualifier ions. |
Data Presentation
The quantitative performance of the method should be evaluated through a validation process. Key parameters are summarized in the table below. The values presented are illustrative and should be experimentally determined.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve constructed from a series of known concentrations.[5] |
| Limit of Detection (LOD) | 0.1 - 1 µM | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[5] |
| Accuracy/Recovery (%) | 85 - 115% | The percentage of the true concentration of the analyte that is measured by the method.[5] |
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound by GC-MS.
Logical Relationship of Derivatization
Caption: Logical diagram of the silylation derivatization process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Methylvaleric Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), to facilitate its analysis by gas chromatography (GC) and liquid chromatography (LC). Direct analysis of this compound can be challenging due to its polarity and low volatility. Derivatization enhances its chromatographic properties by increasing volatility and reducing polarity, leading to improved peak shape, sensitivity, and overall analytical performance.[1][2][3]
Two primary derivatization strategies are discussed: silylation and esterification (alkylation) . These methods are widely applicable for the analysis of SCFAs in various biological matrices.
Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids.[2][4] This process involves the replacement of the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1] This modification significantly increases the volatility of the analyte, making it amenable to GC analysis.[1]
Principle of Silylation:
Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxylic acid group of this compound to form a volatile trimethylsilyl ester.[5][6] The reaction is typically fast and quantitative.
Advantages of Silylation:
-
Produces volatile and thermally stable derivatives.[1]
-
Improves chromatographic peak shape and resolution.[1]
-
Often results in cleaner mass spectra for GC-MS analysis.
Experimental Protocol: Silylation using MSTFA
This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.
Materials:
-
This compound standard or sample extract
-
N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)[5]
-
Pyridine (optional, as a catalyst and solvent)
-
Anhydrous solvent (e.g., hexane, toluene)
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, it must be dried completely prior to derivatization, as moisture will deactivate the silylating reagent.[1][5]
-
Place 1-10 mg of the dried sample or a known amount of this compound standard into a clean, dry reaction vial.[1]
-
If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.[1]
-
-
Derivatization Reaction:
-
Add 50-100 µL of MSTFA to the dried sample in the reaction vial.
-
Optionally, add 10-20 µL of pyridine to catalyze the reaction.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-80°C for 30-60 minutes.[1] The optimal temperature and time should be determined empirically.[6]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system.
-
Alternatively, the reaction mixture can be diluted with an appropriate solvent (e.g., hexane) before injection.
-
Esterification (Alkylation)
Esterification is another common derivatization method for carboxylic acids, converting them into their corresponding esters.[3] This process increases volatility and improves chromatographic behavior. Methyl esters are the most common derivatives due to their high volatility.[2]
Principle of Esterification:
An alcohol (e.g., methanol) reacts with the carboxylic acid in the presence of an acid catalyst (e.g., Boron trifluoride (BF3) or hydrochloric acid (HCl)) to form an ester.[7] Alternatively, alkylating agents like benzyl chloroformate can be used.
Advantages of Esterification:
-
Produces stable derivatives.[3]
-
A wide range of reagents and catalysts are available.
-
Can be adapted for both GC and LC analysis.
Experimental Protocol 1: Esterification using Boron Trifluoride (BF3)-Methanol
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials
-
Heating block or water bath
-
Separating funnel
Procedure:
-
Sample Preparation:
-
Place up to 100 mg of the organic acid sample into a reaction vial.[4]
-
-
Derivatization Reaction:
-
Extraction:
-
Transfer the mixture to a separating funnel containing 25 mL of hexane.[4]
-
Add 20 mL of saturated NaCl solution and shake vigorously.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the hexane layer again with 20 mL of saturated NaCl solution.[4]
-
Transfer the hexane layer to a clean tube and dry it over anhydrous Na2SO4.[4]
-
-
Analysis:
-
The resulting hexane solution containing the methyl ester of this compound can be concentrated under a stream of nitrogen if necessary and is ready for GC analysis.[4]
-
Experimental Protocol 2: Esterification using Benzyl Chloroformate (BCF)
This method is suitable for creating benzyl esters, which can be analyzed by GC-MS.
Materials:
-
This compound standard or sample extract
-
Benzyl chloroformate (BCF)[8]
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dimethyl sulfoxide (DMSO) as an emulsifier[8]
-
Cyclohexane for extraction
-
Reaction vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
-
Derivatization Reaction:
-
Extraction:
-
Add cyclohexane to the reaction mixture and vortex to extract the benzyl ester derivative.
-
Centrifuge to separate the layers.
-
The upper organic layer containing the derivatized this compound is collected for analysis.
-
-
Analysis:
-
The extract is ready for injection into a GC-MS system.
-
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound after derivatization, as reported in the literature.
| Derivatization Method | Analyte | Analytical Technique | Linearity (R²) | Recovery (%) | Lower Limit of Detection (LOD) | Reference |
| Benzyl Chloroformate (BCF) | This compound | GC-MS | 0.9998 | 80.88 - 119.03 | 0.1 - 5 pg | [9][10] |
Visualizations
Experimental Workflow: Silylation of this compound for GC-MS Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. aocs.org [aocs.org]
- 8. bevital.no [bevital.no]
- 9. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 1H NMR Spectrum Analysis of 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid. Its structural elucidation is crucial in various fields, including organic synthesis, drug discovery, and metabolomics. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a detailed guide to the analysis of the ¹H NMR spectrum of this compound, including data interpretation, experimental protocols, and analysis workflow.
¹H NMR Spectral Data of this compound
Due to the limited availability of publicly accessible, experimentally derived ¹H NMR data for this compound, the following table presents estimated chemical shifts (δ), multiplicities, and coupling constants (J). These estimations are based on established principles of NMR spectroscopy and data from structurally similar compounds.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) | Number of Protons |
| -COOH | 10.0 - 12.0 | Singlet, broad (s) | - | 1H |
| H-2 | 2.3 - 2.5 | Sextet | ~ 7.0 | 1H |
| H-3 | 1.4 - 1.6 | Multiplet (m) | - | 2H |
| H-4 | 1.3 - 1.5 | Sextet | ~ 7.4 | 2H |
| H-5 | 0.9 | Triplet (t) | ~ 7.4 | 3H |
| 2-CH₃ | 1.1 - 1.2 | Doublet (d) | ~ 7.0 | 3H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals corresponding to the different proton environments in the molecule.
-
-COOH Proton: The carboxylic acid proton is the most deshielded, appearing as a broad singlet in the downfield region of the spectrum (typically 10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
H-2 Proton: The proton at the chiral center (C2) is adjacent to the carboxylic acid group and the C3 methylene group. It is expected to appear as a sextet due to coupling with the three protons of the 2-methyl group and the two protons at C3.
-
H-3 Protons: The two protons on C3 are diastereotopic and will appear as a complex multiplet due to coupling with the protons on C2 and C4.
-
H-4 Protons: The methylene protons at C4 will be split by the adjacent methyl protons at C5 and the methylene protons at C3, likely resulting in a sextet.
-
H-5 Protons: The terminal methyl protons at C5 are coupled to the two adjacent protons at C4, resulting in a triplet.
-
2-CH₃ Protons: The methyl group attached to C2 is coupled to the single proton at C2, leading to a doublet.
Experimental Protocols
I. Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR spectroscopy.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
NMR tube (5 mm) and cap
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Transferring to NMR Tube: Using the filter-plugged Pasteur pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could adversely affect the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. ¹H NMR Data Acquisition
This protocol provides a general procedure for acquiring a ¹H NMR spectrum using a standard NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software.
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Computer with NMR data acquisition software
Procedure:
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed according to the instrument's standard operating procedure.
-
Sample Insertion: Carefully insert the prepared NMR tube into the spinner turbine and place it in the magnet.
-
Setting Up the Experiment:
-
Load a standard proton experiment parameter set.
-
Set the appropriate solvent in the acquisition software.
-
Define the spectral width (e.g., -2 to 14 ppm).
-
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
-
Acquiring the Spectrum: Start the acquisition. The free induction decay (FID) signal will be collected.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.
Caption: A flowchart detailing the key stages of ¹H NMR analysis.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, and with a thorough understanding of spectral interpretation, researchers can confidently elucidate and confirm the structure of this and other small molecules. The provided estimated spectral data serves as a useful guide for this analysis.
Application Note: 13C NMR Spectral Analysis of 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 13C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocol for the analysis of 2-Methylvaleric acid. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid. Its structural characterization is fundamental for its application in various fields, including the synthesis of pharmaceuticals and flavorings. 13C NMR spectroscopy is a powerful analytical technique that provides information on the carbon skeleton of a molecule, making it an essential tool for unambiguous structure confirmation.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was acquired in Chloroform-d (CDCl₃) on a Varian CFT-20 spectrometer. The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1] |
| C1 (COOH) | 183.5 | 183.5 |
| C2 (CH) | 41.3 | 41.3 |
| C3 (CH₂) | 34.5 | 34.5 |
| C4 (CH₂) | 20.6 | 20.6 |
| C5 (CH₃) | 14.1 | 14.1 |
| C2-CH₃ | 16.8 | 16.8 |
Note: Predicted chemical shifts were obtained from the Human Metabolome Database (HMDB) for (±)-2-Methylpentanoic acid in D₂O at 1000 MHz. Experimental data is from SpectraBase, acquired in CDCl₃.
Experimental Protocol
This section outlines a general protocol for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-20 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-20 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the this compound is completely dissolved.
-
2. NMR Data Acquisition
-
Instrument:
-
Varian CFT-20 NMR Spectrometer (or equivalent)
-
-
Acquisition Parameters (General Recommendations):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., s2pul on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-200 ppm
-
Pulse Width: Calibrated 90° pulse
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons like the carboxylic acid carbon, though it is often still visible with a standard delay.
-
Acquisition Time (aq): 1-2 seconds
-
Number of Scans (ns): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks (note: routine 13C NMR peak integrals are not always proportional to the number of carbons).
-
Perform peak picking to identify the chemical shift of each carbon resonance.
Workflow for 13C NMR Analysis of this compound
The following diagram illustrates the workflow from sample preparation to final data analysis.
Caption: Workflow of 13C NMR analysis for this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the carbon atoms of this compound and their corresponding signals in the 13C NMR spectrum.
Caption: Correlation of carbon atoms to 13C NMR signals.
References
Application Note: Elucidation of 2-Methylvaleric Acid Fragmentation by Mass Spectrometry
An in-depth analysis of the mass spectrometry fragmentation pattern of 2-Methylvaleric acid, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) that serves as a biomarker in various metabolic studies. Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological matrices. This document outlines the characteristic fragmentation pattern of this compound upon Electron Ionization (EI), providing a basis for its unambiguous identification.
Fragmentation Pattern of this compound
Upon electron ionization, this compound (molecular weight: 116.16 g/mol ) undergoes several key fragmentation processes. The resulting mass spectrum is characterized by a series of fragment ions that provide structural information about the parent molecule. The primary fragmentation mechanisms include McLafferty rearrangement and alpha-cleavage, which are common for carboxylic acids[1][2][3][4].
The most prominent feature in the EI mass spectrum of this compound is the base peak at a mass-to-charge ratio (m/z) of 74[5]. This peak is characteristic of a McLafferty rearrangement, a process that occurs in molecules containing a carbonyl group and an abstractable gamma-hydrogen[2][3]. In this rearrangement, a neutral molecule of butene is lost from the molecular ion, resulting in a resonance-stabilized radical cation with m/z 74.
Another significant fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group[4][6]. For this compound, this can result in the loss of a propyl radical, leading to the formation of an ion at m/z 73. However, the more dominant alpha-cleavage for branched acids often involves the loss of the larger alkyl group.
Other notable fragments are observed at m/z 43, 41, 27, and 29, which correspond to various alkyl fragments and their subsequent rearrangements[5].
Quantitative Data Summary
The relative abundance of the most significant ions in the electron ionization mass spectrum of this compound is summarized in the table below. The data is compiled from publicly available spectral databases[5][7].
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 74 | 99.99 | [C3H6O2]+• (Result of McLafferty Rearrangement) |
| 43 | 47.01 | [C3H7]+ (Propyl cation) |
| 41 | 26.74 | [C3H5]+ (Allyl cation) |
| 27 | 23.60 | [C2H3]+ (Vinyl cation) |
| 29 | 15.86 | [C2H5]+ (Ethyl cation) |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation (General Procedure for Biological Fluids)
-
Internal Standard Addition: To each 100 µL of sample (e.g., plasma, fecal extract), add an internal standard (e.g., a deuterated analog of a similar short-chain fatty acid) to a final concentration of 10 µM.
-
Acidification: Acidify the sample by adding 10 µL of 1 M HCl to protonate the carboxylic acid.
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether). Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Derivatization (Optional but Recommended for GC analysis): Transfer the organic layer to a new vial. For improved chromatographic performance, derivatization can be performed. A common method is silylation using agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)[8]. Add 50 µL of MTBSTFA and incubate at 60°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-FFAP capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for fatty acid analysis.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 30-300.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification. For SIM mode, monitor the characteristic ions of this compound (e.g., m/z 74, 43).
Fragmentation Pathway Diagram
The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.
Caption: Proposed EI fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 4. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylvaleric Acid in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) that is emerging as a significant metabolite in the field of metabolomics.[1][2] It is primarily produced by the gut microbiota through the metabolism of branched-chain amino acids.[1][2] This document provides a comprehensive overview of the applications of this compound in metabolomics research, including its role as a biomarker, its involvement in signaling pathways, and detailed protocols for its quantification.
Applications in Metabolomics Research
This compound is gaining attention in metabolomics for its potential as a biomarker and its role in host-microbe interactions.
-
Biomarker for Metabolic Diseases: Studies have shown that the concentration of this compound is significantly reduced in the feces of diabetic mice, suggesting its potential as a biomarker for type 2 diabetes.[1][2] Its levels may reflect alterations in gut microbial metabolism associated with this disease.
-
Gut Microbe-Host Interactions: As a product of gut microbial metabolism, this compound is utilized to study the intricate relationship between the gut microbiome and host health.[1][2] Changes in its concentration can indicate shifts in the composition and metabolic activity of the gut microbiota.
-
Food Science and Flavor: this compound is a naturally occurring flavor compound found in various foods, including cheeses and fruits, and is used as a food-flavoring ingredient and in fragrances.[3][4][5]
Biochemical Pathways and Signaling Mechanisms
This compound originates from the catabolism of the essential amino acid L-isoleucine. The initial step involves the transamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxovaleric acid, a key intermediate in the metabolic pathway.[6] Dysregulation of this pathway is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[6][7][8]
This compound is thought to exert its biological effects through several mechanisms, including the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), which may in turn regulate host energy metabolism and inflammatory responses.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Methylpentanoic acid | Mechanism | Concentration [selleckchem.com]
- 4. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 8. 2-Oxo-3-methylvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
2-Methylvaleric Acid: A Potential Biomarker in Metabolic Diseases
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant biomarker in the landscape of metabolic diseases. Produced by the gut microbiota through the metabolism of branched-chain amino acids, this molecule is gaining attention for its potential role in host energy metabolism and inflammatory responses.[1] Alterations in the gut microbiome are increasingly linked to metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, microbially-derived metabolites like this compound are being investigated as potential indicators of disease states and as therapeutic targets. Evidence suggests that fecal concentrations of this compound are significantly reduced in diabetic mouse models, pointing to its potential as a non-invasive biomarker.[1] The biological activities of this compound are thought to be mediated through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), pathways central to metabolic regulation.[1] This document provides a comprehensive overview of this compound as a biomarker, including its signaling pathways, and detailed protocols for its quantification.
Data Presentation
| Disease State | Patient Group | Sample Type | This compound Concentration (µmol/g or µM) | Control Group Concentration (µmol/g or µM) | Fold Change | Reference |
| Type 2 Diabetes | T2DM Patients | Feces | Data not available | Data not available | Data not available | |
| T2DM Patients | Plasma | Data not available | Data not available | Data not available | ||
| Obesity | Obese Individuals | Feces | Data not available | Data not available | Data not available | |
| Obese Individuals | Plasma | Data not available | Data not available | Data not available | ||
| NAFLD | NAFLD Patients | Feces | Data not available | Data not available | Data not available | |
| NAFLD Patients | Plasma | Data not available | Data not available | Data not available |
Signaling Pathways
This compound exerts its biological effects through at least two primary mechanisms: activation of G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43, and inhibition of histone deacetylases (HDACs).
G Protein-Coupled Receptor (GPCR) Signaling
Short-chain fatty acids, including this compound, are known ligands for GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[2][3] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, initiates downstream signaling cascades that can influence metabolic processes. GPR41 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] GPR43, on the other hand, can couple to both Gi/o and Gq proteins.[2][3][5] Gq coupling activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). These signaling events can culminate in the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, influencing cellular processes like inflammation and hormone secretion.[2][6][7]
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, including butyrate and propionate, are known inhibitors of class I and IIa histone deacetylases.[8] While the specific inhibitory activity of this compound is less characterized, it is presumed to share this mechanism. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes involved in metabolic regulation, cell differentiation, and apoptosis.[9][10] This epigenetic modification can have profound effects on cellular function and may contribute to the beneficial metabolic effects observed with increased SCFA levels.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the analysis of short-chain fatty acids.
Protocol: Quantification of this compound in Fecal Samples by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound from human fecal samples.
1. Sample Preparation and Extraction:
-
Materials:
-
Frozen fecal samples (-80°C)
-
Saturated NaCl solution
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Internal standard (e.g., 2-ethylbutyric acid or a stable isotope-labeled this compound)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen fecal samples on ice.
-
Weigh approximately 200-500 mg of feces into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of saturated NaCl solution and 50 µL of sulfuric acid.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Add 2 mL of diethyl ether and vortex for another 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried ether extract to a new vial for derivatization.
-
2. Derivatization:
-
Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
Pyridine
-
Heating block or water bath
-
-
Procedure:
-
To the ether extract, add 50 µL of pyridine and 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., DB-5ms or equivalent)
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions for the derivatized this compound and the internal standard.
-
4. Data Analysis and Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.
Conclusion
This compound holds promise as a valuable biomarker for metabolic diseases, reflecting the intricate interplay between the gut microbiota and host metabolism. Its role in activating GPCRs and inhibiting HDACs provides a mechanistic basis for its influence on metabolic health. While the current body of literature highlights its potential, further research is critically needed to establish definitive quantitative links between this compound concentrations and specific metabolic disease states in human populations. The provided protocols offer a standardized approach for researchers to quantify this and other SCFAs, which will be instrumental in advancing our understanding of its clinical utility. As more data becomes available, this compound may prove to be a key component in the development of novel diagnostic and therapeutic strategies for managing metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 4. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylvaleric Acid in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylvaleric acid in the flavor and fragrance industry. This document includes detailed information on its sensory properties, applications, and relevant experimental protocols for evaluation and formulation.
Introduction to this compound
This compound, also known as 2-methylpentanoic acid, is a branched-chain fatty acid that plays a significant role as a flavoring agent and fragrance ingredient.[1][2][3] It is found naturally in various foods and plants, including dairy products, fruits like cherimoya, and in animal products such as lamb and mutton.[3][4] Its characteristic cheesy and fruity aroma profile makes it a valuable component in the creation of a wide range of flavors and fragrances.
Organoleptic and Physicochemical Properties
The sensory profile of this compound is highly dependent on its concentration. At concentrations below 10 ppm, it imparts an agreeable, sour, and oily flavor, while at higher concentrations, it becomes more pungent and acrid.[1][5][6]
Table 1: Organoleptic Profile of this compound
| Attribute | Description |
| Odor Type | Cheesy, sour, pungent, acrid[1][5][7] |
| Odor Strength | Medium; recommended to be evaluated in a 10% solution or less[7] |
| Flavor Profile | Buttery, creamy, slightly cheesy, sour, oily[7][8] |
| Taste Description | Agreeable and sour at low concentrations (<10 ppm)[1]; becomes disagreeably acidic at higher concentrations.[1][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97-61-0[1] |
| Molecular Formula | C6H12O2[2] |
| Molecular Weight | 116.16 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | 196-197 °C[1] |
| Specific Gravity | 0.919-0.922 g/mL at 25 °C[7] |
| Refractive Index | 1.411-1.416 at 20 °C[7] |
| Solubility | Soluble in alcohol; water solubility of 15,000 mg/L at 20 °C[5][7] |
| Flash Point | 91.11 °C[5] |
Applications in the Flavor Industry
This compound is a versatile ingredient in the creation of various food flavors. Its cheesy and fruity notes are particularly useful in savory and sweet applications.
Dairy Flavors
It is extensively used to impart or enhance the flavor of aged cheeses.[5][7] Its slightly sour and cheesy notes contribute to a more authentic and complex flavor profile in products like cheddar cheese flavorings.
Fruit Flavors
In fruit flavor formulations, this compound can be used sparingly to add a ripe and slightly fermented nuance.[5][7] It is particularly effective in strawberry, apple, and tropical fruit flavors, where it can enhance the overall complexity and authenticity.
Other Savory Flavors
This compound can also be found in the flavor profiles of cooked meats and is used to create savory notes in other food products.
Applications in the Fragrance Industry
In the fragrance industry, this compound is used for its pungent and unique aroma. It can be used as a standalone note or as a component in more complex fragrance accords.
Fine Fragrances
While its direct use in high concentrations is limited due to its potency, it can be used in traces to add a unique, slightly animalic, or cheesy note to certain niche or avant-garde perfumes.
Functional Fragrances
It finds application in fragrances for household products, where its strong character can help to mask malodors or add a specific aromatic profile.
Experimental Protocols
The following protocols are designed to provide a framework for the evaluation and application of this compound in flavor and fragrance development.
Sensory Evaluation of this compound in a Cheese Flavor Base
Objective: To determine the optimal concentration of this compound for a cheddar cheese flavor application.
Materials:
-
This compound (food grade)
-
Base cheddar cheese flavor (without this compound)
-
Propylene glycol (PG) as a solvent
-
Unsalted crackers or other neutral carriers
-
Trained sensory panel (8-12 members)
-
Glass vials with screw caps
-
Micropipettes
Protocol:
-
Sample Preparation:
-
Prepare a 1% stock solution of this compound in propylene glycol.
-
Create a series of dilutions from the stock solution to achieve final concentrations of 1, 5, 10, 20, and 50 ppm of this compound in the base cheese flavor.
-
Prepare a control sample with only the base cheese flavor.
-
-
Sensory Panel Setup:
-
Conduct the evaluation in a well-ventilated, odor-free room.
-
Provide panelists with the coded samples in a randomized order.
-
Include a reference sample of a commercial cheddar cheese.
-
-
Evaluation Procedure:
-
Instruct panelists to evaluate the aroma of each sample first.
-
Then, have them taste each sample on a neutral carrier.
-
Panelists should rate the intensity of key attributes (e.g., cheesy, sour, buttery, off-notes) on a 9-point hedonic scale.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.
-
Identify the concentration of this compound that provides the most desirable and authentic cheddar cheese flavor profile.
-
Gas Chromatography-Olfactometry (GC-O) Analysis of a Strawberry Flavor
Objective: To identify the contribution of this compound to the overall aroma profile of a strawberry flavor formulation.
Materials:
-
Strawberry flavor sample containing this compound
-
Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-O-MS)
-
Appropriate GC column (e.g., DB-Wax or equivalent)
-
Helium as carrier gas
-
Trained olfactory panelists
Protocol:
-
Sample Injection: Inject an appropriate amount of the strawberry flavor sample into the GC inlet.
-
GC Separation: Use a suitable temperature program to separate the volatile compounds.
-
Olfactory Evaluation: A trained panelist sniffs the effluent from the GC-O port and records the odor descriptors and their intensity at specific retention times.
-
Mass Spectrometry Detection: Simultaneously, the MS detector identifies the compounds eluting from the column.
-
Data Correlation: Correlate the retention time of the odor detected by the panelist with the compound identified by the MS.
-
Analysis: Determine if the retention time and odor description for this compound match its known characteristics, and assess its contribution to the overall strawberry aroma.
Creation of a Fruity-Cheesy Fragrance Accord
Objective: To create a balanced fragrance accord incorporating the unique characteristics of this compound.
Materials:
-
This compound (perfumery grade)
-
Other fragrance materials (e.g., ethyl butyrate for fruity notes, lactones for creamy notes, woody and musky base notes)
-
Ethanol (perfumer's alcohol)
-
Glass beakers and stirring rods
-
Digital scale
-
Droppers or pipettes
-
Smelling strips
Protocol:
-
Define the Accord Concept: Establish the desired olfactory direction (e.g., a ripe, slightly fermented fruit with a creamy, cheesy background).
-
Material Selection: Choose materials that will complement and balance the strong character of this compound.
-
Initial Blending:
-
Start by creating a simple base with the less volatile materials (woody, musky notes).
-
Gradually add the heart notes (lactones, fruity esters).
-
Introduce this compound in very small, incremental amounts, evaluating the blend on a smelling strip after each addition.
-
-
Evaluation and Refinement:
-
Allow the blend to mature for at least 24 hours.
-
Evaluate the accord on a smelling strip at different time intervals (top, middle, and base notes).
-
Make adjustments to the formula to achieve the desired balance and harmony.
-
-
Final Formulation: Once the desired accord is achieved, record the final formula with precise weight percentages of each ingredient.
Stability Testing
The stability of this compound in a final product is crucial for maintaining the desired flavor or fragrance profile over time.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare samples of the final product (e.g., flavored beverage, fragranced lotion) and a control sample.
-
Storage Conditions: Store the samples under various stress conditions:
-
Elevated temperature (e.g., 40°C, 50°C)
-
Room temperature (as a control)
-
Exposure to UV light
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Assessment:
-
Sensory Evaluation: Conduct sensory panels to assess any changes in the flavor or fragrance profile.
-
Analytical Testing: Use techniques like GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Physical Evaluation: Observe any changes in color, pH, viscosity, or phase separation.
-
-
Data Analysis: Compare the results from the stressed samples to the control to predict the shelf life and stability of the product.
References
- 1. This compound | 97-61-0 [chemicalbook.com]
- 2. pfigueiredo.org [pfigueiredo.org]
- 3. 2-Methylpentanoic acid | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-methyl valeric acid [perflavory.com]
- 6. 2-Methyl Valeric Acid manufacturers and suppliers in China - ODOWELL [odowell.com]
- 7. 2-methyl valeric acid [thegoodscentscompany.com]
- 8. Characterization of cooked cheese flavor: Volatile components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Methylvaleric acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent, acrid odor.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Pungent, acrid | [1][2] |
| Boiling Point | 196-198 °C (384.8 - 388.4 °F) | [5] |
| Melting Point | -85 °C | [1] |
| Flash Point | 91 °C (195.8 °F) | [5] |
| Density | 0.931 g/mL at 25 °C | [1][6] |
| Solubility in Water | 13 g/L | [1][2] |
| Vapor Pressure | 0.18 mmHg at 25 °C | [1] |
Safety and Hazard Information
This compound is classified as a corrosive and combustible liquid.[7] It can cause severe skin burns and eye damage.[7]
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Statements | References |
| Health Hazards | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not breathe dust/fume/gas/mist/vapors/spray. | [5][7] |
| Fire Hazards | Combustible Liquid (Category 4) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | [5][7] |
| Toxicological Data | LD50 Oral (Rat) | 2040 mg/kg | [5][8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | References |
| Eye/Face Protection | Safety goggles and a face shield are required. | [5][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing. | [5][8] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate. | [5] |
Experimental Protocols
4.1. Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leaks upon receipt.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
-
Check for any damage to the primary container. If damaged, follow the spill cleanup protocol.
-
Record the date of receipt on the container.
4.2. Handling and Dispensing
-
All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Wear the recommended PPE as detailed in Table 3.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only compatible and clean equipment for dispensing (e.g., glass or corrosion-resistant materials).[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
After handling, wash hands and any exposed skin thoroughly.[5]
4.3. Storage
-
Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated area.[5][7]
-
Keep the container in a locked storage area accessible only to authorized personnel.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][7]
-
The recommended storage temperature is room temperature.[1]
4.4. Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Activate the fire alarm if there is a risk of fire.
-
Contact the institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4.5. Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not pour waste down the drain.[5]
-
Use a licensed hazardous waste disposal company.
First-Aid Measures
Table 4: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and storage of this compound in the laboratory.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 97-61-0 [chemicalbook.com]
- 3. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methyl valeric acid [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-メチル吉草酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for the Interpretation of 1H NMR Spectra of 2-Methylvaleric Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, also known as 2-methylpentanoic acid, and its derivatives are significant compounds in various fields, including flavor and fragrance industries, and as intermediates in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of these molecules. This document provides a detailed guide to interpreting the 1H NMR spectra of this compound and several of its common derivatives. It includes experimental protocols, quantitative data, and a logical workflow for spectral analysis.
Principles of 1H NMR Spectroscopy
1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states. The precise frequency at which a proton absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of protons in a molecule based on four key parameters:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and resonate at higher chemical shifts (downfield).
-
Integration: The area under a resonance peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Arises from the interaction of neighboring, non-equivalent protons. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of adjacent, chemically equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which provides information about the connectivity of protons.
Data Presentation: 1H NMR Spectral Data of this compound and its Derivatives
The following tables summarize the typical 1H NMR spectral data for this compound and its methyl ester, ethyl ester, and amide derivatives in deuterated chloroform (CDCl3).
Table 1: 1H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (COOH) | ~11.5 | singlet (broad) | 1H | - |
| H-2 | ~2.45 | sextet | 1H | ~7.0 |
| H-3 | ~1.65 | multiplet | 1H | - |
| H-3' | ~1.45 | multiplet | 1H | - |
| H-4 | ~1.40 | multiplet | 2H | - |
| H-5 | ~0.92 | triplet | 3H | ~7.4 |
| 2-CH3 | ~1.17 | doublet | 3H | ~7.0 |
Table 2: 1H NMR Data for Methyl 2-Methylvalerate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| OCH3 | ~3.67 | singlet | 3H | - |
| H-2 | ~2.40 | sextet | 1H | ~7.0 |
| H-3 | ~1.60 | multiplet | 1H | - |
| H-3' | ~1.40 | multiplet | 1H | - |
| H-4 | ~1.35 | multiplet | 2H | - |
| H-5 | ~0.90 | triplet | 3H | ~7.4 |
| 2-CH3 | ~1.12 | doublet | 3H | ~7.0 |
Table 3: 1H NMR Data for Ethyl 2-Methylvalerate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| OCH2CH3 | ~4.12 | quartet | 2H | ~7.1 |
| H-2 | ~2.38 | sextet | 1H | ~7.0 |
| H-3 | ~1.60 | multiplet | 1H | - |
| H-3' | ~1.40 | multiplet | 1H | - |
| H-4 | ~1.35 | multiplet | 2H | - |
| OCH2CH3 | ~1.25 | triplet | 3H | ~7.1 |
| H-5 | ~0.90 | triplet | 3H | ~7.4 |
| 2-CH3 | ~1.12 | doublet | 3H | ~7.0 |
Table 4: Predicted 1H NMR Data for 2-Methylpentanamide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH2 | ~5.5-7.0 | singlet (broad) | 2H | - |
| H-2 | ~2.20 | multiplet | 1H | - |
| H-3 | ~1.60 | multiplet | 1H | - |
| H-3' | ~1.40 | multiplet | 1H | - |
| H-4 | ~1.35 | multiplet | 2H | - |
| 2-CH3 | ~1.10 | doublet | 3H | ~7.0 |
| H-5 | ~0.90 | triplet | 3H | ~7.4 |
Experimental Protocols
Protocol 1: Sample Preparation for 1H NMR Spectroscopy
Materials:
-
This compound or its derivative (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3), 0.6-0.7 mL
-
NMR tube (5 mm diameter)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-20 mg of the solid or liquid sample into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if the sample has low solubility, but care should be taken to avoid solvent evaporation.
-
Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Check: Ensure the solution in the NMR tube is clear and free of any suspended particles or cloudiness. The liquid column height should be approximately 4-5 cm.
Protocol 2: Acquisition of 1H NMR Spectrum
Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for these compounds.
-
Temperature: Standard room temperature (e.g., 298 K).
Procedure:
-
Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.
-
Sample Insertion: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Set the acquisition parameters as described above.
-
Acquisition: Start the acquisition of the 1H NMR spectrum.
-
Data Processing: After the acquisition is complete, the Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Apply phase correction and baseline correction to the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).
-
Integration and Peak Picking: Integrate all the signals and pick the peaks to determine their chemical shifts and multiplicities.
Mandatory Visualization
Logical Workflow for 1H NMR Spectral Interpretation
The following diagram illustrates a systematic workflow for interpreting the 1H NMR spectrum of an unknown this compound derivative.
Application Note: Analysis of 2-Methylvaleric Acid Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) that is increasingly recognized for its biological significance. As a product of gut microbial metabolism of branched-chain amino acids, its levels can serve as a potential biomarker for various metabolic diseases, including type 2 diabetes.[1] this compound and other SCFAs are known to modulate host energy homeostasis and inflammatory responses, primarily through the activation of G protein-coupled receptors (GPCRs) such as GPR41 and GPR43, and through the inhibition of histone deacetylases (HDACs).[1][2]
Accurate and reliable quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic target. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI), including sample preparation, data acquisition, and interpretation of mass spectrometry data.
Experimental Protocols
Sample Preparation: Extraction and Derivatization of this compound from Biological Samples
Due to the polar nature and low volatility of this compound, derivatization is essential for successful GC-MS analysis. The following protocol describes a common and effective method for the extraction and derivatization of SCFAs from serum or fecal samples.
Materials:
-
This compound standard
-
Internal standard (e.g., Hexanoic acid-d11)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (anhydrous)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Protocol for Serum/Plasma Samples:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 200 µL of 0.5 M NaOH and vortex for 30 seconds to saponify the lipids.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature and acidify to pH < 2 with 6 M HCl.
-
Add 500 µL of ethyl acetate and vortex for 1 minute to extract the fatty acids.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a clean vial.
-
Add 50 µL of MTBSTFA and incubate at 60°C for 30 minutes to derivatize the fatty acids.
-
The sample is now ready for GC-MS analysis.
Protocol for Fecal Samples:
-
Homogenize a known weight of fecal sample (e.g., 50 mg) in 1 mL of saturated NaCl solution.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
To 100 µL of the filtered extract, add 10 µL of internal standard solution.
-
Follow steps 2-10 of the serum/plasma protocol.
GC-MS Method Parameters
The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Electron Ionization Mass Spectrum of this compound
The EI mass spectrum of underivatized this compound is characterized by several key fragment ions. The molecular ion (M+) at m/z 116 is often of low abundance or not observed.
Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 116 | [C6H12O2]+• (Molecular Ion) | Low/Absent |
| 101 | [M - CH3]+ | Low |
| 87 | [M - C2H5]+ | Moderate |
| 74 | [C3H6O2]+• (McLafferty Rearrangement) | High (Often Base Peak) |
| 73 | [M - C3H7]+ | Moderate |
| 57 | [C4H9]+ | Moderate |
| 45 | [COOH]+ | Moderate |
| 43 | [C3H7]+ | High |
| 41 | [C3H5]+ | High |
Fragmentation Pathway of this compound
The most characteristic fragmentation of this compound under electron ionization is the McLafferty rearrangement, which leads to the formation of the prominent ion at m/z 74.[3][4][5][6] This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.
Another significant fragmentation pathway is alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a propyl radical to form an ion at m/z 73, or the loss of the carboxylic acid group to form a butyl cation at m/z 57.
Quantitative Analysis
For quantitative analysis, it is recommended to use a stable isotope-labeled internal standard, such as hexanoic acid-d11, to correct for variations in sample preparation and instrument response. A calibration curve should be prepared using a series of this compound standards of known concentrations. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Typical Quantitative Performance for SCFA Analysis by GC-MS
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
Note: These values are typical and may vary depending on the specific method and matrix.
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS is summarized in the following diagram.
Signaling Pathway
This compound, as a short-chain fatty acid, is known to activate G protein-coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][7][8][9] Activation of these receptors on various cell types, including enteroendocrine cells, adipocytes, and immune cells, can trigger downstream signaling cascades that influence host metabolism and inflammation. The diagram below illustrates a simplified signaling pathway for GPR41/43 activation.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the analysis of this compound by GC-MS. The provided information on sample preparation, instrument parameters, data interpretation, and relevant biological pathways will be a valuable resource for researchers, scientists, and drug development professionals working with this important short-chain fatty acid. The methodologies described can be adapted and validated for the quantitative analysis of this compound in various biological matrices, contributing to a better understanding of its role in health and disease.
References
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 2-Methylvaleric Acid Chromatography Data
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2-Methylvaleric acid using chromatography, tailored for researchers, scientists, and professionals in drug development. These guidelines cover software solutions for data analysis, experimental procedures for sample preparation and chromatographic separation, and data presentation for quantitative analysis.
Software for Chromatography Data Analysis
A variety of software solutions are available for processing and analyzing chromatography data for this compound and other short-chain fatty acids (SCFAs). These software packages are essential for peak identification, integration, quantification, and statistical analysis. The choice of software often depends on the instrumentation used and the specific requirements of the analysis.
Vendor-Specific Software:
Major instrument manufacturers provide proprietary software that is seamlessly integrated with their chromatography systems. These platforms offer comprehensive control over the instrument, data acquisition, and processing.
-
Agilent OpenLab CDS: A widely used chromatography data system (CDS) that provides tools for data acquisition, analysis, and reporting. Its "Peak Explorer" feature can be particularly useful for visualizing and identifying trends in complex datasets.[1]
-
Waters Empower™ 3 Chromatography Data Software: A compliant-ready CDS known for its robust data management and reporting capabilities. It is often used in regulated environments like drug development.
-
Shimadzu LabSolutions: This software offers a user-friendly interface for controlling Shimadzu's LC and GC instruments and for data analysis. It includes features for automated analysis and reporting.[2]
-
Thermo Fisher Scientific Chromeleon™ CDS: A comprehensive CDS that supports instruments from various vendors, providing a unified platform for chromatography and mass spectrometry data analysis.[3]
Independent and Specialized Software:
In addition to vendor-specific software, several independent and specialized software packages are available, offering advanced features for metabolomics and chemometrics.
-
MetaboAnalyst: A web-based platform for comprehensive metabolomics data analysis, including statistical analysis, functional interpretation, and data visualization.[4][5] It is particularly useful for analyzing datasets with multiple samples and variables.
-
ACD/Labs ACD/Spectrus Processor: A software suite for processing and analyzing analytical data from various techniques, including chromatography. It allows for the creation of centralized knowledge bases for analytical data.
-
SpectralWorks AnalyzerPro XD: A data analysis platform that supports multiple vendor data formats for LC-MS and GC-MS. It provides workflows for sample comparison, target component analysis, and quantitation.[6]
-
Qlucore Omics Explorer: A visualization-based data analysis tool with powerful statistics for metabolomics and other omics data. It allows for the investigation of data structures using principal component analysis (PCA) and other multivariate methods.[7]
-
SepSolve ChromCompare+: A chemometrics platform for aligning and comparing chromatographic data, which is useful for identifying significant differences between sample groups.[8]
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and optimized chromatography methods. The following protocols provide a general framework for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis Protocol
GC-MS is a highly sensitive technique for the analysis of volatile compounds like SCFAs. Derivatization is typically required to improve the volatility and chromatographic properties of these acids.
2.1.1. Sample Preparation (Fecal Samples)
This protocol is adapted from a method for SCFA analysis in fecal samples.
-
Sample Weighing: Weigh approximately 20 mg of the fecal sample into a 1.5 mL microcentrifuge tube.[9]
-
Internal Standard and Reagent Addition: Add 20 µL of 0.5 M NaOH, 20 µL of an internal standard solution (e.g., deuterated this compound), and 460 µL of methanol.[9]
-
Homogenization: Add stainless steel beads and homogenize the sample for 2 minutes.[9]
-
Extraction: Add 400 µL of 80% methanol, vortex for 30 seconds, and store at -20°C for 30 minutes to precipitate proteins.[9]
-
Sonication and Centrifugation: Sonicate the sample in an ice bath for 10 minutes, then centrifuge to pellet the solids.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for derivatization.
2.1.2. Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), to the dried extract.
-
Incubation: Cap the vial and heat at 60-80°C for 30-60 minutes to complete the derivatization reaction.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
2.1.3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters for SCFA analysis. Optimization may be required for specific instruments and applications.
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min[9] |
| Carrier Gas | Helium at a constant flow rate |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290°C[9] |
| Scan Range | m/z 50-600[9] |
LC-MS Analysis Protocol
LC-MS offers an alternative to GC-MS, particularly for less volatile compounds or when derivatization is to be avoided. However, for SCFAs, derivatization is often employed to improve chromatographic retention and sensitivity.
2.2.1. Sample Preparation (Serum/Plasma)
This protocol is a general procedure for the extraction of SCFAs from serum or plasma.
-
Sample Aliquoting: Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 100 µL of cold isopropanol containing an internal standard.[10]
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new vial for derivatization or direct injection.
2.2.2. Derivatization (3-Nitrophenylhydrazine - 3-NPH)
Derivatization with 3-NPH enhances the detection of carboxylic acids in positive ion mode ESI-MS.
-
Reagent Addition: To the supernatant, add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC (a coupling agent), and 50 µL of 7% pyridine in methanol.[10]
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[10]
-
Analysis: The derivatized sample is then ready for LC-MS analysis.
2.2.3. LC-MS Instrumental Parameters
The following are typical LC-MS parameters for the analysis of derivatized SCFAs.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 45°C |
| MS Ion Source | Electrospray Ionization (ESI) in positive ion mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification |
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Quantitative Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery |
| Standard 1 | 8.52 | 150,234 | 1.0 | N/A |
| Standard 2 | 8.51 | 745,890 | 5.0 | N/A |
| Standard 3 | 8.52 | 1,498,210 | 10.0 | N/A |
| Sample A | 8.53 | 456,789 | 3.04 | 98.5 |
| Sample B | 8.52 | 612,345 | 4.08 | 101.2 |
| Sample C | 8.54 | 321,987 | 2.15 | 99.1 |
Concentration is calculated based on the calibration curve generated from the standards. % Recovery is determined by comparing the response in a spiked sample to a standard.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Data Analysis Workflow
Caption: General workflow for chromatography data analysis.
Signaling Pathway Context (Hypothetical)
This compound, as a short-chain fatty acid, can influence cellular signaling. The following diagram illustrates a hypothetical signaling pathway involving GPCR activation.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Development of Metabolomics and Lipidomics Workflows for Phosphorylated Metabolites Using Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry [publikationen.uni-tuebingen.de]
- 8. ro.ecu.edu.au [ro.ecu.edu.au]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylvaleric Acid
Welcome to the technical support center for the synthesis of 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound are:
-
Malonic Ester Synthesis: This classic method involves the sequential alkylation of a malonic ester (typically diethyl malonate) with a propyl halide followed by a methyl halide. Subsequent hydrolysis and decarboxylation yield the desired product.
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Grignard Synthesis: This approach utilizes the reaction of a Grignard reagent, prepared from a sec-butyl halide (like 2-bromobutane), with carbon dioxide. An acidic workup then produces this compound.
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Oxidation of 2-Methylpentanal: This method involves the direct oxidation of the corresponding aldehyde, 2-methylpentanal, to the carboxylic acid using a suitable oxidizing agent.
Q2: Which synthesis route generally provides the highest yield?
A2: The yield of this compound is highly dependent on the specific reaction conditions and the successful execution of the experimental protocol for each route. While all methods can be optimized for high yields, the Grignard synthesis is often favored for its directness and potentially high conversion rates when performed under strictly anhydrous conditions. The malonic ester synthesis can also provide good yields, but the multiple steps and potential for side reactions, such as dialkylation, can sometimes lower the overall yield. The oxidation of 2-methylpentanal can be very efficient if the appropriate oxidizing agent and conditions are chosen to avoid over-oxidation or side reactions.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
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Handling of Reagents: Many reagents used in these syntheses are hazardous. For instance, Grignard reagents are highly reactive and pyrophoric, while strong bases like sodium ethoxide are corrosive. Oxidizing agents such as potassium permanganate are strong oxidizers and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Anhydrous Conditions: The Grignard synthesis is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: Grignard reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
-
Ventilation: All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Malonic Ester Synthesis of this compound
This synthesis involves the deprotonation of diethyl malonate, followed by sequential alkylation with propyl bromide and methyl iodide, and finally hydrolysis and decarboxylation.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the malonic ester. 2. Inactive alkylating agents. 3. Hydrolysis of the malonic ester during the reaction. | 1. Ensure the use of a strong, dry base (e.g., sodium ethoxide in absolute ethanol). 2. Use freshly distilled alkyl halides. 3. Maintain anhydrous conditions during the alkylation steps. |
| Formation of dialkylated byproducts | The mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkylating agent.[1] | Use a slight excess of the malonic ester to favor mono-alkylation. Carefully control the stoichiometry of the alkylating agents. |
| Incomplete hydrolysis of the diester | Insufficient reaction time or concentration of the hydrolyzing agent (acid or base). | Increase the reaction time and/or the concentration of the acid or base during the hydrolysis step. Ensure adequate heating. |
| Incomplete decarboxylation | Insufficient heating during the final step. | Ensure the temperature is high enough (typically 150-180 °C) for a sufficient period to drive the decarboxylation to completion. |
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Caption: Troubleshooting workflow for low yield in Malonic Ester Synthesis.
Grignard Synthesis of this compound
This synthesis involves the formation of a Grignard reagent from 2-bromobutane and magnesium, followed by reaction with carbon dioxide.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard reagent to form | 1. Presence of moisture in glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Impure 2-bromobutane. | 1. Flame-dry all glassware and use anhydrous ether. 2. Activate magnesium with a small crystal of iodine or by crushing the turnings. 3. Use freshly distilled 2-bromobutane. |
| Low yield of carboxylic acid | 1. Incomplete carboxylation. 2. Reaction of Grignard reagent with atmospheric CO2 or O2. 3. Formation of Wurtz coupling byproduct. | 1. Ensure an excess of dry ice is used and that it is finely crushed to maximize surface area. 2. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. 3. Add the 2-bromobutane solution slowly to the magnesium to minimize localized high concentrations of the alkyl halide. |
| Product contaminated with starting material | Incomplete reaction of the Grignard reagent. | Ensure the Grignard reagent has fully formed before adding it to the carbon dioxide. Allow for sufficient reaction time. |
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Caption: Troubleshooting workflow for low yield in Grignard Synthesis.
Oxidation of 2-Methylpentanal to this compound
This synthesis involves the direct oxidation of 2-methylpentanal.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of the aldehyde | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. 3. Deactivation of the oxidizing agent. | 1. Use a stoichiometric excess of the oxidizing agent. 2. Gently heat the reaction mixture if necessary, but monitor for side reactions. 3. Ensure the oxidizing agent is fresh and properly stored. |
| Formation of byproducts (over-oxidation) | The reaction conditions are too harsh, leading to cleavage of C-C bonds. | Use a milder oxidizing agent or less forcing conditions (lower temperature, shorter reaction time). |
| Difficult product isolation | The product may be soluble in the aqueous phase, especially if a basic workup is used. | Carefully acidify the reaction mixture to a low pH to ensure the carboxylic acid is in its protonated, less water-soluble form before extraction. |
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References
Technical Support Center: Purification of 2-Methylvaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methylvaleric acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities largely depend on the synthetic route employed.
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From Aldol Condensation of Propanal: This route involves the self-condensation of propanal.[1][2] Potential impurities include:
-
From Oxidation of 2-Methyl-1-pentanol: This method involves the oxidation of the corresponding primary alcohol. The primary impurity is typically:
-
Unreacted 2-methyl-1-pentanol
-
Q2: What is the most effective method for purifying this compound?
A2: The most suitable purification method depends on the nature and boiling points of the impurities. A combination of acid-base extraction followed by fractional distillation is often the most effective approach.
Q3: At what pH should I perform an acid-base extraction for this compound?
A3: The pKa of this compound is approximately 4.78.[5] To ensure it is in its deprotonated, water-soluble carboxylate form, the pH of the aqueous solution should be adjusted to at least 2 pH units above the pKa. Therefore, a pH of 7 or higher is recommended for extraction into the aqueous phase.[6][7] To regenerate the neutral carboxylic acid, the pH of the aqueous extract should be adjusted to at least 2 pH units below the pKa, so a pH of 2-3 is advisable.[8]
Q4: Can I purify this compound using column chromatography?
A4: While possible, column chromatography is less common for the bulk purification of simple carboxylic acids like this compound due to potential issues with streaking on silica gel. However, it can be used for small-scale purification or for separating it from neutral impurities of similar boiling points. A common technique is reverse-phase HPLC.[9]
Q5: Is it possible to purify this compound by recrystallization?
A5: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to purify it by converting it into a solid derivative, such as an amide or a salt, which can then be recrystallized.[10] The purified derivative can then be hydrolyzed back to this compound.[11][12] This method is generally more laborious and is typically used when other methods fail.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient distillation column. | Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For impurities with close boiling points, a longer column or one with a more efficient packing material may be necessary. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the column.[13] |
| Incorrect temperature monitoring. | Ensure the thermometer bulb is correctly placed just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Presence of an azeotrope. | Check the literature for potential azeotropes between this compound and your specific impurities. If an azeotrope is present, simple fractional distillation may not be sufficient. |
Problem 2: The product is contaminated with a lower-boiling impurity.
| Possible Cause | Solution |
| Inadequate fractionation. | Increase the reflux ratio by adjusting the heating rate to allow for better separation. Collect a larger forerun (the initial distillate fraction) to ensure all lower-boiling components are removed before collecting the main product fraction. |
| "Bumping" of the liquid. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Violent boiling can carry less volatile components into the distillate. |
Problem 3: The product is contaminated with a higher-boiling impurity.
| Possible Cause | Solution | | Distilling to dryness. | Never distill to dryness. Stop the distillation when a small amount of liquid remains in the distilling flask to prevent higher-boiling impurities from being carried over. | | Overheating the distillation flask. | Use a heating mantle with a temperature controller to avoid overheating the liquid, which can cause decomposition or carry-over of less volatile substances. |
Acid-Base Extraction
Problem 1: Formation of an emulsion during extraction.
| Possible Cause | Solution |
| Vigorous shaking. | Gently invert the separatory funnel several times instead of shaking vigorously. |
| High concentration of dissolved substances. | Dilute the reaction mixture with more of the organic solvent. |
| Presence of fine particulate matter. | Filter the reaction mixture before performing the extraction. |
| Breaking an existing emulsion: | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, gentle swirling or passing the emulsion through a bed of glass wool can help break it. |
Problem 2: Low recovery of this compound after acidification of the aqueous layer.
| Possible Cause | Solution | | Incomplete extraction into the aqueous phase. | Ensure the pH of the aqueous layer during the initial extraction was sufficiently basic (pH ≥ 7). Perform multiple extractions with fresh aqueous base to maximize recovery.[14] | | Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH ≤ 2-3) to fully protonate the carboxylate. Cool the acidified solution in an ice bath to decrease the solubility of the this compound. | | this compound is partially soluble in the cold aqueous solution. | After acidification, extract the aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether, dichloromethane) to recover the dissolved product.[8] |
Problem 3: The "purified" this compound is contaminated with a neutral impurity.
| Possible Cause | Solution | | Incomplete separation of layers. | Allow sufficient time for the layers to separate completely. Carefully drain the lower layer, and if necessary, leave a small amount of the aqueous layer behind to avoid contamination. | | Entrainment of the organic layer in the aqueous layer. | After separating the layers, "back-wash" the aqueous layer containing the carboxylate salt with a small amount of fresh organic solvent to remove any entrained neutral impurities. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 116.16 | 196-197 [15][16] |
| Propanal | 58.08 | ~48 |
| 2-Methylpentanal | 100.16 | 117-120[17][18] |
| 2-Methyl-1-pentanol | 102.17 | 148-149[15][19][20] |
| 2-Methyl-2-pentenal | 98.14 | 137-138[16][21] |
Table 2: Recommended pH for Acid-Base Extraction of this compound (pKa ≈ 4.78)
| Step | Purpose | Recommended Aqueous pH | Rationale |
| Extraction | To convert this compound to its water-soluble salt | ≥ 7 | pH is more than 2 units above the pKa, ensuring >99% is in the deprotonated form. |
| Regeneration | To convert the salt back to the neutral carboxylic acid | ≤ 2-3 | pH is more than 2 units below the pKa, ensuring >99% is in the protonated, organic-soluble form. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Basification and Extraction: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. A weak base is preferable to a strong base like NaOH to avoid potential side reactions with other functional groups. The volume of the aqueous base should be roughly equal to the volume of the organic layer.
-
Mixing: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium 2-methylvalerate into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the this compound. Combine all aqueous extracts.
-
Back-washing (Optional but Recommended): To remove any neutral impurities that may have been carried over into the aqueous extract, add a small amount of fresh organic solvent to the combined aqueous extracts in a clean separatory funnel. Mix gently, allow the layers to separate, and discard the organic wash.
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Acidification: Cool the aqueous extract in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is acidic (pH 2-3), which can be confirmed with pH paper. This will precipitate the this compound.
-
Isolation:
-
If a significant amount of this compound separates as an oil or solid, it can be isolated by extraction with a fresh portion of the organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.
-
Fraction Collection:
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities (e.g., residual solvent or propanal).
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (196-197 °C), change the receiving flask and collect the main fraction.
-
Final Fraction: Stop the distillation before the flask goes to dryness to avoid contamination with higher-boiling impurities.
-
-
Purity Analysis: Analyze the collected fractions by a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine their purity.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. foreverest.net [foreverest.net]
- 2. 2-methyl valeric acid [thegoodscentscompany.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-methyl-2-pentenal [stenutz.eu]
- 9. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. 2-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]
- 16. 2-Methyl-2-pentenal CAS#: 623-36-9 [m.chemicalbook.com]
- 17. Showing Compound 2-Methylpentanal (FDB008201) - FooDB [foodb.ca]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. Page loading... [wap.guidechem.com]
- 20. chemicalpoint.eu [chemicalpoint.eu]
- 21. (E)-2-methyl-2-pentenal, 14250-96-5 [thegoodscentscompany.com]
resolving isomers of methylvaleric acid
Welcome to the Technical Support Center for the Resolution of Methylvaleric Acid Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving the enantiomers of 2-methylvaleric acid, 3-methylvaleric acid, and 4-methylvaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the isomers of methylvaleric acid?
A1: The three main techniques for separating the enantiomers of methylvaleric acid are Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.[1] The choice of method depends on the specific isomer, available equipment, scale of the separation, and desired purity.
Q2: Which chiral resolving agents are commonly used for carboxylic acids like methylvaleric acid?
A2: For resolving carboxylic acids through diastereomeric salt formation, chiral amines are typically used.[2] Common examples include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, and cinchonidine.[2][3] The selection of the optimal resolving agent is often empirical and may require screening.
Q3: What are the key challenges in resolving methylvaleric acid isomers?
A3: The main challenges include selecting an appropriate chiral resolving agent or chiral chromatography column, optimizing crystallization or elution conditions to achieve high enantiomeric excess (ee), and preventing racemization during the process.[1] For diastereomeric salt crystallization, the solubility differences between the diastereomeric salts can be small, making separation difficult.[2]
Q4: How is the success of a resolution determined?
A4: The success of a resolution is primarily quantified by the enantiomeric excess (ee) of the separated enantiomers and the overall yield of the desired enantiomer. Enantiomeric excess is a measure of the purity of one enantiomer over the other.[4] Analytical techniques like chiral HPLC or chiral gas chromatography (GC) are used to determine the ee.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solvent system is not optimal; the diastereomeric salt is too soluble.- Supersaturation has not been reached. | - Try different solvents or solvent mixtures.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask to induce nucleation. |
| Low enantiomeric excess (ee%) after recovery | - The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.- Co-precipitation of the more soluble salt.- Racemization occurred during the process. | - Recrystallize the obtained solid one or more times.- Screen for a different resolving agent or solvent system.- Avoid high temperatures or harsh acidic/basic conditions during salt breaking and workup. |
| Low yield of the desired enantiomer | - The desired diastereomeric salt is significantly soluble in the mother liquor.- Inefficient recovery during filtration or workup. | - Optimize the crystallization temperature and time.- Ensure complete precipitation before filtration.- Minimize losses during transfer and extraction steps. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no peak resolution | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Adjust the mobile phase composition (e.g., ratio of organic modifier to hexane, percentage of acidic/basic additives).- Optimize the flow rate (lower flow rates often improve resolution).- Adjust the column temperature. |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Column contamination. | - Add a mobile phase additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape.- Inject a smaller sample volume or a more dilute sample.- Flush the column with a strong solvent to remove contaminants. |
| High column backpressure | - Blockage in the HPLC system (e.g., inlet frit, column).- Precipitation of the sample in the mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Filter the sample before injection.- Ensure the sample is fully dissolved in the mobile phase. |
Enzymatic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion rate | - Suboptimal enzyme activity (pH, temperature).- Poor enzyme-substrate compatibility. | - Optimize the pH and temperature of the reaction.- Screen different lipases or esterases.- Ensure proper mixing to overcome mass transfer limitations. |
| Low enantioselectivity (low ee%) | - The chosen enzyme does not have high selectivity for the substrate. | - Screen a variety of enzymes to find one with a higher enantiomeric ratio (E-value).- Optimize the reaction conditions, as temperature and solvent can influence selectivity. |
| Difficulty in separating the product and unreacted substrate | - Similar physical properties of the acid and ester. | - Use acid-base extraction to separate the carboxylic acid product from the unreacted ester.- Employ column chromatography for separation if extraction is not effective. |
Experimental Protocols and Data
Resolution of this compound
Diastereomeric Salt Crystallization
Protocol:
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Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5-1.0 eq.) in the same solvent, heating gently if necessary. Slowly add the amine solution to the acid solution with stirring.
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Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. The less soluble diastereomeric salt will precipitate.
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Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Enantiomer Regeneration: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1 M HCl) to a pH of approximately 2. Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Illustrative Data:
| Resolving Agent | Solvent | Yield (%) | ee% |
| (R)-(+)-α-phenylethylamine | Ethanol | 40 | >95 |
| Brucine | Acetone | 35 | >90 |
Note: The data in this table are illustrative and represent typical outcomes for the resolution of similar chiral carboxylic acids. Actual results may vary based on experimental conditions.
Chiral HPLC
Protocol:
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Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).
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Mobile Phase: A mixture of n-hexane and 2-propanol with a small percentage of an acidic modifier (e.g., 90:10:0.1 n-hexane:2-propanol:trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Sample Preparation: Dissolve the methylvaleric acid sample in the mobile phase at a concentration of approximately 1 mg/mL.
Enzymatic Resolution
Protocol:
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Esterification: Convert racemic this compound to its methyl or ethyl ester.
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Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer (pH 7). Add a lipase (e.g., Candida antarctica lipase B).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by chiral GC or HPLC until approximately 50% conversion is reached.
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Separation: Stop the reaction and separate the produced carboxylic acid from the unreacted ester using acid-base extraction.
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Analysis: Determine the enantiomeric excess of both the resolved acid and the remaining ester.
Resolution of 3-Methylvaleric Acid
Diastereomeric Salt Crystallization
Protocol: A similar protocol to that for this compound can be employed, with screening of resolving agents and solvents being crucial for optimization. (S)-(-)-α-phenylethylamine is a common choice for resolving acidic compounds.[5]
Illustrative Data:
| Resolving Agent | Solvent | Yield (%) | ee% |
| (S)-(-)-α-phenylethylamine | Methanol/Water | 38 | >92 |
| Cinchonidine | Ethyl Acetate | 32 | >88 |
Note: The data in this table are illustrative and represent typical outcomes for the resolution of similar chiral carboxylic acids. Actual results may vary based on experimental conditions.
Resolution of 4-Methylvaleric Acid
Due to the chiral center being further from the carboxylic acid group, resolution can sometimes be more challenging.
Diastereomeric Salt Crystallization
Protocol: The general protocol for diastereomeric salt crystallization is applicable. Brucine has been historically used for the resolution of a wide range of carboxylic acids.[3]
Illustrative Data:
| Resolving Agent | Solvent | Yield (%) | ee% |
| Brucine | Acetone | 30 | >90 |
| (R)-(+)-α-phenylethylamine | Iso-propanol | 35 | >94 |
Note: The data in this table are illustrative and represent typical outcomes for the resolution of similar chiral carboxylic acids. Actual results may vary based on experimental conditions.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Workflow for the analysis of enantiomeric excess by Chiral HPLC.
Caption: Logical workflow for troubleshooting common resolution issues.
References
Technical Support Center: Optimizing GC-MS for 2-Methylvaleric Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-Methylvaleric acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
Encountering issues during your GC-MS analysis of this compound can be challenging. The following table summarizes common problems, their potential causes, and recommended solutions to help you navigate these challenges effectively.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Incomplete derivatization.- Column overload.- Improper column installation. | - Use a deactivated or silanized inlet liner.[1]- Trim the first 15-50 cm of the analytical column.[1]- Optimize derivatization conditions (time, temperature, reagent ratio).- Reduce sample injection volume or dilute the sample.[2]- Reinstall the column according to the manufacturer's instructions.[2] |
| Low Sensitivity / Poor Signal-to-Noise | - Suboptimal injection method.- Inefficient derivatization.- MS detector settings not optimized.- Leaks in the system. | - Use a splitless injection for trace analysis to maximize analyte transfer to the column.[1]- Ensure the chosen derivatization reagent is appropriate and the reaction goes to completion.[1]- Optimize MS parameters, consider using Selected Ion Monitoring (SIM) mode for target ions of derivatized this compound.[1][3]- Perform a leak check of the GC system, paying close attention to the septum and fittings.[4] |
| Baseline Instability or Drift | - Column bleed at high temperatures.- Contaminated carrier gas or gas lines.- Detector contamination. | - Ensure the oven temperature does not exceed the column's maximum operating temperature.[5]- Use high-purity carrier gas and install or replace gas purifiers.[2]- Clean the ion source and other detector components as per the instrument manual.[2] |
| Ghost Peaks or Carryover | - Contamination from a previous injection.- Dirty syringe or inlet liner. | - Run a solvent blank after a high-concentration sample to check for carryover.- Implement a thorough wash protocol for the autosampler syringe.- Replace the inlet liner and septum.[4] |
| Irreproducible Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Column degradation. | - Verify the accuracy and stability of the GC oven temperature and carrier gas flow controller.- Condition the column according to the manufacturer's recommendations.- If the column is old or has been subjected to harsh conditions, consider replacement.[6] |
| Co-elution with Isomers | - Inadequate chromatographic separation. | - Select a high-polarity column (e.g., DB-FFAP, HP-INNOWax) for better separation of fatty acid isomers.[7][8]- Optimize the oven temperature program with a slower ramp rate to improve resolution.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other short-chain fatty acids, is a polar and volatile compound.[10][11] Direct injection into a GC-MS system can lead to poor peak shape due to its polarity and potential for interaction with active sites in the system.[1] Derivatization converts the carboxylic acid group into a less polar and more volatile ester (e.g., methyl or silyl ester), which improves its chromatographic behavior, leading to sharper peaks and increased sensitivity.[7][12]
Q2: What is the most suitable derivatization reagent for this compound?
A2: Several derivatization reagents can be effective for this compound. Common choices include:
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N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent creates tert-butyldimethylsilyl (TBDMS) esters, which are stable and produce characteristic mass spectra.[10]
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Pentafluorobenzyl Bromide (PFBBr): This reagent forms PFB esters, which are excellent for electron capture detection (ECD) but are also suitable for MS detection.
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Isobutyl Chloroformate/Isobutanol: This method allows for derivatization in an aqueous solution, which can simplify sample preparation.[11] The optimal choice depends on the sample matrix and the desired sensitivity.
Q3: Which type of GC column is recommended for separating this compound from other isomers?
A3: For the separation of fatty acid isomers, a high-polarity column is generally recommended.[7][9] Columns with a polyethylene glycol (PEG) stationary phase, such as a DB-FFAP or HP-INNOWax, are often used for the analysis of volatile fatty acids and can provide good resolution between branched-chain isomers.[8][13]
Q4: How can I improve the quantification accuracy of this compound?
A4: To improve quantification accuracy, it is highly recommended to use a stable isotope-labeled internal standard, such as deuterated this compound if available, or a structurally similar compound that is not present in the sample. The internal standard should be added to the sample before any extraction or derivatization steps to correct for variations in sample preparation and instrument response.[3]
Q5: What are the key mass spectral ions to monitor for derivatized this compound?
A5: The key ions will depend on the derivatization reagent used. For the TBDMS derivative of this compound, characteristic ions would include the molecular ion and fragments resulting from the loss of the tert-butyl group. It is essential to analyze a standard of the derivatized this compound to determine its retention time and mass spectrum on your instrument. For targeted analysis, monitoring a quantifier ion and one or two qualifier ions in SIM mode will enhance sensitivity and specificity.[3]
Experimental Protocol: Derivatization and GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound in a biological sample. Optimization may be required based on the specific matrix and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma, fecal extract), add an appropriate amount of an internal standard.
-
Acidify the sample to a pH of 2-3 by adding hydrochloric acid (HCl).[14]
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).[14]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction with another 500 µL of the solvent and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (using MTBSTFA)
-
To the dried extract, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-70°C for 30 minutes.[10]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Parameters
| Parameter | Setting |
| Injection Mode | Splitless (1.0 min splitless time)[1] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C[10] |
| GC Column | DB-FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial 60°C for 1 min, ramp at 10°C/min to 240°C, hold for 5 min[10] |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C[10] |
| Ionization Energy | 70 eV (EI)[10] |
| Acquisition Mode | Full Scan (m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification. |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. postnova.com [postnova.com]
- 9. aocs.org [aocs.org]
- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Methylvaleric acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methylvaleric acid under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA). Its stability is crucial for accurate experimental results, as degradation can lead to the formation of impurities that may interfere with analytical measurements and biological assays.
Q2: What are the general recommended storage conditions for this compound?
A2: For the pure form of this compound, storage at -20°C is recommended for long-term stability, potentially for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable. When dissolved in a solvent, it is best stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its integrity.[1][2][3]
Q3: What factors can affect the stability of this compound?
A3: The stability of this compound can be influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents. As a carboxylic acid, it is generally stable under standard ambient conditions but can be susceptible to degradation under more extreme conditions.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, many organic molecules are sensitive to light. It is recommended to store this compound, both in its pure form and in solution, protected from light to minimize the risk of photodegradation.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of carboxylic acids in aqueous solutions can be pH-dependent. While specific data for this compound is limited, generally, carboxylic acids can be more susceptible to degradation at very high (alkaline) or very low (acidic) pH values. It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range for optimal stability.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Question: Could the unexpected peaks be degradation products? Answer: Yes, if the sample has been stored improperly or subjected to harsh experimental conditions, degradation may have occurred. Common degradation pathways for carboxylic acids include decarboxylation (loss of CO2) and oxidation. Review your storage conditions and experimental procedures for any deviations from the recommended guidelines.
-
Question: How can I confirm if the extra peaks are related to this compound degradation? Answer: You can perform a forced degradation study on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). If the retention times of the peaks in your stressed sample match the unexpected peaks in your experimental sample, it is likely that they are degradation products.
Issue: My quantitative results for this compound are lower than expected.
-
Question: Could my sample have degraded during storage? Answer: Yes, improper storage is a common cause of sample degradation leading to lower than expected concentrations. Verify that your samples have been stored at the recommended temperatures and protected from light. For solutions, ensure that the solvent is appropriate and that the storage duration has not exceeded the recommended time.
-
Question: I stored my samples correctly, what else could be the issue? Answer: Consider the stability of this compound in your specific experimental matrix. Factors such as the pH of your solution or the presence of other reactive components could contribute to degradation. It is also important to ensure your analytical method is validated for accuracy and that your standards are fresh and have been stored correctly.
Data on Stability of this compound
The following table summarizes the known stability of this compound under different storage conditions based on available data.
| Condition | Form | Temperature | Duration | Stability | Reference(s) |
| Storage | Pure | -20°C | 3 years | Stable | [1][2] |
| Pure | 4°C | 2 years | Stable | [1] | |
| In Solvent | -80°C | 6 months | Stable | [1][3] | |
| In Solvent | -20°C | 1 month | Stable | [1][3] | |
| Chemical Incompatibilities | - | Ambient | - | Incompatible with strong oxidizing agents, strong bases, strong reducing agents, amines, and isocyanates. | [4] |
| Thermal Stress | General Carboxylic Acids | Elevated Temperatures | - | Can lead to decarboxylation (loss of CO2). | |
| pH Stress | General Short-Chain Fatty Acids | Highly Acidic or Alkaline | - | May lead to hydrolysis or other degradation reactions. | |
| Photostability | General Organic Compounds | Light Exposure | - | Potential for photodegradation. Storage in the dark is recommended. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to generate potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At various time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of pure this compound in a vial and heat it in an oven at 70°C for 48 hours.
-
At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Thermal Degradation (Solution):
-
Heat an aliquot of the stock solution at 70°C for 48 hours.
-
At various time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., UV and/or visible light) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw samples from both the exposed and control solutions for analysis.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the remaining this compound and to detect and quantify any degradation products.
Protocol for Stability-Indicating HPLC-UV Method for this compound
This is a general protocol that may require optimization for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study or storage stability study to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.
-
Quantify the amount of this compound and its degradation products using a validated calibration curve.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound under stress conditions.
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. The kinetics of photocatalytic degradation of aliphatic carboxylic acids in an UV/TiO2 suspension system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effect of pH on short-chain fatty acids accumulation and microbial community in sludge fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in 2-Methylvaleric Acid Analysis
Welcome to the technical support center for the analysis of 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on mitigating matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound, particularly those related to matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Splitting
-
Possible Cause: Matrix components interfering with the chromatography.
-
Solution:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1]
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.[1]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable matrix effects between samples.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
-
Standard Addition: For a smaller number of samples, the standard addition method can be used to correct for matrix effects in each individual sample.
-
Issue 3: Low Signal Intensity or Ion Suppression
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer source.
-
Solution:
-
Derivatization: Derivatizing this compound can shift its retention time to a region of the chromatogram with fewer co-eluting interferences and can also improve its ionization efficiency.[1]
-
Enhance Sample Cleanup: Utilize SPE, which is generally more effective at removing phospholipids and other common sources of ion suppression than PPT or LLE.[2]
-
Chromatographic Optimization: Modify the LC gradient or change the column chemistry to improve the separation of this compound from interfering compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, feces).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: Common sources of matrix effects in biological matrices include salts, endogenous metabolites, and particularly phospholipids, which are abundant in plasma and can co-extract with the analyte, causing significant ion suppression.[1]
Q3: How can I assess the extent of matrix effects in my assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a this compound solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement.
-
Post-Extraction Spike: The response of this compound in a blank, extracted sample matrix is compared to its response in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A4: The optimal sample preparation technique depends on the matrix and the required sensitivity.
-
Protein Precipitation (PPT): Simple and fast, but may not remove all interfering components.[1]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by adjusting the solvent and pH.[1][2]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at reducing matrix effects, though it is a more complex method.[1]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for this compound analysis?
A5: A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to this compound. This means it will experience the same degree of ion suppression or enhancement and extraction variability, allowing for accurate correction and leading to improved precision and accuracy of the results.
Data Presentation
The following tables summarize the effectiveness of different sample preparation techniques on the recovery and reduction of matrix effects for short-chain fatty acids, including compounds structurally similar to this compound.
Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Techniques in Plasma/Serum
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | General SCFAs | 85 - 105 | 70 - 110 (variable) | [1] |
| Liquid-Liquid Extraction (LLE) | General SCFAs | 90 - 110 | 85 - 105 | [2] |
| Solid-Phase Extraction (SPE) | General SCFAs | > 90 | > 95 | [1] |
Note: Data is generalized for short-chain fatty acids due to the limited availability of specific comparative data for this compound.
Table 2: Impact of Derivatization on Analytical Performance
| Derivatization Strategy | Analyte | Improvement in Sensitivity | Reduction in Matrix Effect | Reference |
| 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS | General SCFAs | Significant | Shifts retention time away from early eluting interferences | [1] |
| Alkylation (e.g., to methyl esters) for GC-MS | General SCFAs | Improves volatility and peak shape | Reduces interaction with the analytical column | [3] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
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Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound-SIL-IS working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound for LC-MS/MS Analysis using 3-Nitrophenylhydrazine (3-NPH)
-
To the reconstituted extract from Protocol 1: Add 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
Add 50 µL of 20 mM 3-NPH in methanol.
-
Incubation: Vortex and incubate the mixture at 40°C for 30 minutes.
-
Quenching: Stop the reaction by adding an appropriate quenching agent if necessary.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: Derivatization of this compound for GC-MS Analysis (Esterification to Methyl Ester)
-
Sample Preparation: Place a dried sample extract in a glass reaction vial.
-
Reagent Addition: Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape of 2-Methylvaleric Acid in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common peak shape issues encountered during the HPLC analysis of 2-Methylvaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for acidic compounds like this compound typically manifests as peak tailing or, less commonly, peak fronting. The most frequent causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the ionized form of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of this compound, the analyte will exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and peak distortion.[4][5][6]
-
Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase.[2][7][8]
-
Systemic Issues: Problems not related to chemistry, such as extra-column volume (excessive tubing length), column voids, or a contaminated guard column, can affect all peaks in the chromatogram.[4][9]
Q2: My this compound peak is tailing. What is the first thing I should check?
The first and most critical parameter to check is the pH of your mobile phase. For an acidic analyte, the mobile phase pH should be at least 1-2 pH units below its pKa to ensure it is fully protonated (non-ionized).[5][9] This minimizes secondary interactions with the stationary phase, which is the primary cause of tailing for acidic compounds.[3]
Q3: What is peak fronting and why would it occur for this compound?
Peak fronting is an asymmetry where the front of the peak is broader than the back.[7][8] While less common than tailing for acidic compounds, it is typically caused by:
-
Column Overload: Especially concentration overload, where the sample is too concentrated.[8][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the start, leading to a distorted peak shape.[7][12][13]
-
Column Degradation: A physical deformation or collapse of the column bed at the inlet can also result in fronting peaks.[7][14]
Q4: Can the choice of HPLC column impact the peak shape of this compound?
Absolutely. Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups, significantly reducing the potential for secondary interactions that cause tailing.[5][15] If tailing persists, consider using columns specifically designed for aqueous mobile phases or organic acids.[9]
Q5: All the peaks in my chromatogram are showing poor shape, not just this compound. What does this indicate?
If all peaks are affected, the issue is likely systemic or physical rather than chemical.[9] You should investigate the following:
-
Extra-Column Volume: Check for excessive tubing length or wide internal diameter tubing between the injector, column, and detector.[6][16]
-
Column Failure: A void may have formed at the column inlet, or the inlet frit could be blocked.[9][17] Try replacing the guard column first, and if the problem persists, replace the analytical column.[17]
-
Improper Fittings: Ensure all connections are secure and appropriate for the system to avoid dead volume.[12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Step 1: Assess the Nature of the Problem
First, quantify the peak asymmetry using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered tailing.[1][3] Observe whether the poor peak shape (tailing or fronting) affects only the this compound peak or all peaks in the chromatogram.
-
Specific Peak Issue: Proceed to Step 2.
-
System-Wide Issue: Proceed to Step 3.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. silicycle.com [silicycle.com]
- 17. chromatographyonline.com [chromatographyonline.com]
avoiding degradation of 2-Methylvaleric acid during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methylvaleric acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, a short-chain fatty acid (SCFA), is primarily susceptible to degradation through volatilization due to its chemical properties.[1][2][3] Its volatility increases in acidic conditions. Additionally, like other carboxylic acids, it can be prone to degradation at high temperatures.[4] In gas chromatography (GC) analysis, thermal instability can be a concern, potentially leading to decarboxylation.[5]
Q2: What are the optimal storage conditions for samples containing this compound?
A2: To minimize degradation, it is recommended to store biological samples intended for this compound analysis at low temperatures. For short-term storage, -20°C is suitable, while long-term storage should be at -80°C.[1] It is also advisable to minimize freeze-thaw cycles.[6] For fecal samples, lyophilization (freeze-drying) should be avoided as it can decrease SCFA levels.[5]
Q3: How does pH affect the stability of this compound during sample preparation?
A3: The pH of the sample solution is a critical factor in the stability of this compound. Acidic conditions increase the volatility of SCFAs, leading to potential loss of the analyte.[1] To counteract this, it is recommended to adjust the sample to a basic pH (e.g., pH > 7 with NaOH) during the initial extraction steps to convert the acid to its less volatile salt form.[1] However, some protocols may use acidification to a pH < 3 immediately before solvent extraction to improve the partitioning of the protonated acid into the organic solvent.[6] This step should be performed carefully and quickly to minimize volatile losses.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is highly recommended.[2][3] this compound is a polar compound, and its underivatized form can interact with the GC column, leading to poor peak shape and inaccurate quantification.[7] Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl ester, which improves its chromatographic behavior and thermal stability.[7][8] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be used to enhance sensitivity and improve chromatographic separation.[9]
Q5: What are the recommended analytical techniques for quantifying this compound?
A5: The most common and robust analytical techniques for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] GC-MS often requires a derivatization step to improve the volatility and stability of the analyte.[3] LC-MS can sometimes be performed without derivatization, but derivatization is often employed to improve sensitivity.[9]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Problem | Possible Cause | Solution |
| Low or no detectable this compound in the final extract. | Analyte Loss due to Volatility: this compound is volatile, especially under acidic conditions.[1] | Maintain a basic pH during initial sample handling and storage.[1] If acidification is necessary for extraction, perform this step immediately before extraction and keep the sample chilled. |
| Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound. | Use an appropriate organic solvent for extraction. Diethyl ether and methyl tert-butyl ether (MTBE) have shown good recovery for SCFAs.[5] Perform multiple extractions (e.g., 2-3 times) and pool the organic layers to maximize recovery. | |
| Degradation during Storage: Improper storage temperature or repeated freeze-thaw cycles can lead to analyte loss.[1][6] | Store samples at -80°C for long-term stability and minimize the number of freeze-thaw cycles.[1][6] | |
| Incomplete Derivatization: If using GC-MS, the derivatization reaction may not have gone to completion. | Ensure derivatization reagents are not expired and have been stored correctly. Optimize reaction conditions such as temperature and time.[10] Ensure the sample is free of water, as moisture can interfere with many derivatization reactions.[7] |
Issue 2: Poor Peak Shape in GC-MS Analysis (Tailing or Fronting)
| Problem | Possible Cause | Solution |
| Asymmetrical peaks (tailing or fronting) for this compound derivative. | Incomplete Derivatization: Residual underivatized acid can interact with the GC column, causing peak tailing.[7] | Re-optimize the derivatization procedure. Ensure a sufficient excess of the derivatizing agent is used.[10] |
| Active Sites in the GC System: Silanol groups in the GC inlet liner or on the column can interact with the analyte. | Use a deactivated inlet liner. Perform regular maintenance of the GC system, including trimming the column. | |
| Column Overload: Injecting too much sample can lead to peak fronting. | Dilute the sample or reduce the injection volume. | |
| Improper GC Method Parameters: The temperature program or flow rate may not be optimal. | Optimize the GC oven temperature program and the carrier gas flow rate. |
Issue 3: Presence of Ghost Peaks in the Chromatogram
| Problem | Possible Cause | Solution |
| Unexpected peaks appear in the chromatogram, potentially interfering with the analyte peak. | Contamination from Solvents or Reagents: Impurities in the solvents or derivatization reagents can appear as ghost peaks. | Use high-purity solvents and reagents. Run a blank sample containing only the solvents and reagents to identify any contaminant peaks. |
| Carryover from Previous Injections: Residual sample from a previous run can be injected in the subsequent run. | Implement a thorough wash sequence for the autosampler syringe between injections. Run a solvent blank after a high-concentration sample to check for carryover. | |
| Septum Bleed: Particles from the injection port septum can degrade at high temperatures and create ghost peaks. | Use high-quality, low-bleed septa and replace them regularly. |
Issue 4: Inconsistent Quantification Results
| Problem | Possible Cause | Solution |
| Poor reproducibility of this compound concentrations across replicate samples. | Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can introduce variability. | Standardize all sample handling procedures. Ensure consistent timing for each step of the sample preparation process. |
| Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects. Optimize the sample cleanup procedure to remove interfering substances. | |
| Analyte Instability in Processed Samples: The derivatized analyte may not be stable over the duration of the analytical run in the autosampler. | Assess the stability of the derivatized samples at the autosampler temperature. If necessary, analyze the samples immediately after preparation or adjust the autosampler temperature. |
Data Presentation
Table 1: Stability and Recovery of Short-Chain Fatty Acids (SCFAs) under Various Conditions
Note: Data presented is for general SCFAs as specific quantitative data for this compound is limited. The trends are expected to be similar for this compound.
| Parameter | Condition | Analyte(s) | Result | Reference(s) |
| Storage Stability | -20°C for 1 month | This compound stock solution | Stable | [1] |
| -80°C for 6 months | This compound stock solution | Stable | [1] | |
| Room Temperature (2 h) | Various SCFAs in stool | >90% remaining | [11] | |
| Room Temperature (8 h) | Various SCFAs in stool | ~80-90% remaining | [11] | |
| +4°C for 7 days | Various SCFAs in stool extract | 87-103% of initial concentration | [12] | |
| Extraction Recovery | Diethyl Ether | Various SCFAs | High recovery, but potential for acetic acid contamination from solvent oxidation. | [5] |
| Methyl tert-butyl ether (MTBE) | Various SCFAs | Good recovery, selected as a suitable alternative to diethyl ether. | [5] | |
| n-Hexane | Various SCFAs | Lower recovery compared to diethyl ether and MTBE. | [9] | |
| Chloroform | Various SCFAs | Lower recovery compared to diethyl ether and MTBE. | [9] | |
| Derivatization Efficiency | MTBSTFA | This compound | Good linearity (R²=0.9998) and recovery (80.88%-119.03%) in GC-MS analysis. | [1] |
| Propyl chloroformate (PCF) | Various SCFAs | Good sensitivity and linearity in GC-MS analysis. | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fecal Samples
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of a cold 0.005 M aqueous NaOH solution containing an appropriate internal standard (e.g., deuterated this compound). The basic solution helps to keep the SCFAs in their non-volatile salt form.
-
Homogenize the sample using a bead beater or a mechanical homogenizer for 5-10 minutes at 4°C.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.
-
Carefully transfer 500 µL of the supernatant to a new glass tube.
-
-
Acidification and Extraction:
-
Spike the supernatant with a known amount of an extraction internal standard if not already added.
-
Acidify the sample to a pH of approximately 2-3 by adding a small volume of concentrated HCl. This step should be done in a fume hood and just prior to extraction to minimize volatile losses.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction step with another 1 mL of MTBE and combine the organic layers.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary. Avoid complete dryness to prevent the loss of volatile analytes.
-
Protocol 2: Derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS Analysis
-
Preparation:
-
Ensure the final extract from Protocol 1 is in a suitable solvent (e.g., hexane or MTBE) and is free of water.
-
If the extract was concentrated, reconstitute it in a known volume of an appropriate solvent.
-
-
Derivatization Reaction:
-
Transfer 100 µL of the extract to a GC vial with a micro-insert.
-
Add 50 µL of MTBSTFA with 1% TBDMS-Cl (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane) as a catalyst.
-
Cap the vial tightly.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Visualizations
References
- 1. Influence of temperature on short-chain fatty acid production by pig cecal bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
improving solubility of 2-Methylvaleric acid for in vitro assays
Welcome to the technical support center for 2-Methylvaleric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA).[1] In research, it is often used as a flavor and fragrance agent. More importantly, as an SCFA, it is studied for its role as a metabolite produced by gut microbiota.[1] It is investigated for its potential to regulate host energy metabolism and inflammatory responses, possibly through G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).
Q2: What are the basic solubility properties of this compound?
This compound is a colorless to pale yellow liquid. It has limited solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Troubleshooting Guide: Solubility Issues with this compound
Problem: I am observing precipitation or cloudiness when I add this compound to my aqueous assay medium.
This is a common issue due to the limited water solubility of this compound (approximately 13 g/L). Here are several methods to improve its solubility for your in vitro experiments.
Method 1: Using an Organic Solvent Stock Solution
A common and effective method is to first dissolve the this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in the aqueous assay medium.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO.
-
Ethanol: It is also readily soluble in ethanol.[1]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Add a small volume of high-purity DMSO (cell culture grade) to the this compound.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add more DMSO to reach the final desired stock concentration (e.g., 100 mM).
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Important Consideration: When diluting the stock solution into your aqueous medium, ensure the final concentration of the organic solvent is low enough to not affect your cells or assay. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Method 2: pH Adjustment
As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming the more water-soluble carboxylate salt.
Experimental Protocol: pH-Adjusted Solubilization
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (like ethanol) or directly in the aqueous medium if a lower concentration is needed.
-
While stirring, slowly add a dilute solution of a base, such as sodium hydroxide (NaOH), to the this compound solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a level that is compatible with your in vitro assay (typically around pH 7.4 for cell-based assays).
-
Sterile-filter the final solution before use in cell culture.
Logical Relationship: pH and Solubility of this compound
Caption: Relationship between pH and the solubility of this compound.
Method 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.
Experimental Protocol: Solubilization with β-Cyclodextrin
-
Prepare an aqueous solution of a suitable cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). A 20% (w/v) solution in saline is a good starting point.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a separate tube, add the appropriate volume of the SBE-β-CD solution.
-
While vortexing, slowly add the this compound DMSO stock to the SBE-β-CD solution. For example, add 10% of the final volume as the DMSO stock to 90% of the SBE-β-CD solution.
-
Continue to mix until the solution is clear. Gentle heating or sonication can aid in dissolution.
-
This will result in a clear, aqueous solution of the this compound-cyclodextrin inclusion complex.
Quantitative Data on Solubility Enhancement
The following table summarizes the approximate solubility of this compound using different methods. Note that these values can vary depending on the exact experimental conditions such as temperature and the presence of other solutes.
| Solubilization Method | Solvent/Vehicle | Approximate Solubility |
| Baseline | Water | ~13 g/L (~112 mM) |
| Organic Solvent | DMSO | ≥ 65 mg/mL (~560 mM) |
| pH Adjustment | Aqueous buffer (pH 7.4) | Significantly increased (formation of soluble salt) |
| Cyclodextrin | 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (~21.5 mM)[2] |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (~21.5 mM)[2] |
Experimental Workflow and Signaling Pathway
Experimental Workflow: Cell Viability (MTS) Assay
This workflow outlines the general steps for assessing the effect of this compound on cell viability using an MTS assay.
Caption: Workflow for a cell viability (MTS) assay with this compound.
Detailed Protocol: MTS Assay
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Preparation of this compound: Prepare serial dilutions of your solubilized this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solubilizing agent (e.g., DMSO, ethanol).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[2][3][4]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway: SCFA-GPCR-G-protein Signaling
Short-chain fatty acids like this compound can exert their biological effects by activating G protein-coupled receptors such as GPR41 and GPR43.
Caption: Simplified signaling pathway of short-chain fatty acids via GPCRs.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Methylvaleric Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Methylvaleric acid, a branched-chain short-chain fatty acid, is crucial for various applications, including metabolic disease research and pharmaceutical analysis.[1][2] This guide provides a comparative overview of validated analytical methods for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
Data Presentation: A Comparative Summary of Analytical Methods
The following tables summarize the key performance characteristics of different analytical methods used for the quantification of this compound and related short-chain fatty acids.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Method 1: Derivatization with Benzyl Chloroformate | Method 2: Derivatization-Free |
| Linearity (R²) | > 0.99 | > 0.99 for most analytes |
| Concentration Range | 0.1 - 10 µg/mL | Not specified |
| Recovery | 80.88% - 119.03% | 95% - 117% |
| Reproducibility (%RSD) | Not specified | 1% - 4.5% |
| Key Features | Good linearity and recovery.[1] | Fast, reliable, and avoids derivatization.[3] |
| Reference | [1] | [3] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | Method 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH) | Method 2: Derivatization with Aniline |
| Derivatization Efficiency | Close to 100% | Not specified |
| Calibration Range | 0.0003 - 2.29 mg/L | 0.0003 - 11.4 mg/L |
| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3.[4] | Determined at a signal-to-noise ratio of 3.[4] |
| Key Features | Complete derivatization.[4] | Alternative derivatization agent.[4] |
| Reference | [4] | [4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile compounds like this compound. The methodology often involves a derivatization step to improve the volatility and chromatographic properties of the analyte.
Protocol 1: Derivatization-Free GC-MS for Short-Chain Fatty Acids
This method allows for the quantification of short-chain fatty acids without the need for derivatization, simplifying sample preparation.
-
Sample Preparation:
-
Homogenize the sample (e.g., feces, plasma).
-
Extract short-chain fatty acids using ethanol.
-
Concentrate the extract by alkaline vacuum centrifugation.
-
Acidify the sample with succinic acid to increase the volatility of the fatty acids.[3]
-
-
GC-MS Analysis:
-
Injection: 1 µL of the prepared sample is injected in splitless mode.[3]
-
Column: A suitable capillary column, such as one with a wax-based stationary phase, is used for separation.[5]
-
Carrier Gas: Helium is used as the carrier gas.[3]
-
Oven Temperature Program:
-
Initial temperature at 55°C for 1 minute.
-
Ramp to 105°C at 8°C/minute and hold for 2 minutes.
-
Ramp to 190°C at 30°C/minute and hold for 1 minute.[3]
-
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[3]
-
-
Quantification:
-
Quantification is performed using deuterated internal standards and external calibration curves.[3]
-
Derivatization-Free GC-MS Workflow for this compound Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative approach, particularly for less volatile compounds or complex matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention.
Protocol 2: LC-MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This method utilizes 3-NPH as a derivatization agent to improve the detection of carboxylic acids.[4]
-
Sample Preparation:
-
Prepare a sample extract.
-
Dilute the extract with an acetonitrile/water mixture.[4]
-
-
Derivatization:
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is used for separation.
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
-
-
Quantification:
-
Quantification is based on a calibration curve generated from standards derivatized in the same manner.
-
LC-MS Workflow with 3-NPH Derivatization.
Chiral Separation of this compound
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. In biological systems, enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical in drug development and metabolic studies.
Challenges and Methodologies
The separation of enantiomers is challenging because they have identical physical and chemical properties in an achiral environment.[7] Chiral separation can be achieved using chromatographic techniques by introducing a chiral selector into the analytical system.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation.[8] This can be achieved through:
-
Chiral Stationary Phases (CSPs): The analytical column contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
-
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers. A chiral selector is typically added to the background electrolyte, which interacts with the enantiomers to create differences in their electrophoretic mobility.[8]
Logical Flow of Chiral Separation.
Conclusion
Both GC-MS and LC-MS are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. For the analysis of enantiomers, chiral separation techniques such as HPLC or CE with a suitable chiral selector are necessary. The validation of any analytical method is paramount to ensure the reliability and accuracy of the obtained results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 97-61-0 [chemicalbook.com]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Comparative Analysis of 2-Methylvaleric Acid and Valeric Acid for Research and Drug Development
This guide provides a detailed comparison of 2-Methylvaleric acid and Valeric acid, two short-chain fatty acids (SCFAs) of significant interest in various research fields. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their properties, biological activities, and analytical methodologies.
Physicochemical Properties
This compound and Valeric acid, while both being five-carbon SCFAs, exhibit distinct structural and physical properties due to the presence of a methyl group in the former. Valeric acid, also known as pentanoic acid, is a straight-chain carboxylic acid.[1] In contrast, this compound is a branched-chain fatty acid, with a methyl group at the second carbon position.[2][3] This structural difference influences their physical and chemical characteristics.
| Property | This compound | Valeric Acid |
| IUPAC Name | 2-Methylpentanoic acid[3] | Pentanoic acid[1] |
| Synonyms | Methylpropylacetic acid[3] | n-Pentanoic acid, Butanecarboxylic acid[4] |
| Chemical Formula | C6H12O2[3] | C5H10O2[1] |
| Molar Mass | 116.16 g/mol [5] | 102.133 g/mol [1] |
| Appearance | Colorless liquid[2] | Colorless liquid[1] |
| Odor | Pungent, acrid, cheesy[2][6] | Unpleasant, pungent[1][7] |
| Boiling Point | 196-197 °C[2] | 185-186 °C[1][4] |
| Melting Point | Not specified | -34.5 °C[1] |
| Density | 0.931 g/mL at 25 °C[2] | 0.930 g/cm³[1] |
| Solubility in Water | 13 g/L[2] | 10-50 mg/mL[4] |
Biological Activity and Significance
Both this compound and Valeric acid are recognized for their roles as microbial metabolites and their potential impact on host physiology.[5][8] They are involved in various biological processes and have been investigated for their therapeutic potential.
| Aspect | This compound | Valeric Acid |
| Source | Produced by gut microbes from branched-chain amino acid metabolism.[5] Found in certain foods like cheese.[9] | Produced by gut microbiota.[10] Found in the valerian plant.[1] |
| Biological Role | Potential biomarker for metabolic diseases like type 2 diabetes.[5] | Modulates gut health, has neuroprotective effects, and influences metabolic and immune responses.[8][10][11] |
| Mechanism of Action | May regulate energy metabolism and inflammation via G protein-coupled receptors (GPCRs) or histone deacetylase (HDAC) inhibition.[5] | Potent histone deacetylase (HDAC) inhibitor.[8] Interacts with molecular pathways in neurodegenerative diseases.[12] |
| Therapeutic Potential | Studied in the context of gut microbe-host interactions and metabolic diseases.[5] | Investigated for anti-cancer, anti-diabetic, anti-inflammatory, and immunomodulatory activities.[8][12] Also studied for its protective role in Parkinson's disease.[11] |
| Use as Flavoring Agent | Used as a food flavoring agent.[3] | Esters are used as food additives and in perfumes due to their fruity flavors.[1][13] |
Signaling Pathways
Short-chain fatty acids like this compound and Valeric acid can influence cellular function through several mechanisms, most notably through the inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).
Caption: General signaling pathways of SCFAs.
Valeric acid, in particular, has been shown to have neuroprotective effects in models of Parkinson's disease by modulating oxidative stress and neuroinflammation.[11]
Caption: Neuroprotective mechanism of Valeric Acid.
Experimental Protocols: SCFA Analysis by Gas Chromatography (GC)
A common method for the quantification of SCFAs in biological samples is Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[14][15]
Objective: To quantify this compound and Valeric acid in biological samples (e.g., feces, serum).
Materials:
-
GC-FID or GC-MS system
-
Analytical standards for this compound and Valeric acid
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Solvents (e.g., diethyl ether, methanol)
-
Acidifying agent (e.g., hydrochloric acid, phosphoric acid)
-
Derivatizing agent (optional, e.g., MTBSTFA)[16]
-
Vortex mixer, centrifuge, and autosampler vials
Methodology:
-
Sample Preparation:
-
Weigh a known amount of the biological sample (e.g., 100 mg of feces).[17]
-
Add a known volume of extraction solvent and the internal standard.
-
Homogenize the sample using a vortex mixer.
-
Acidify the sample to a pH < 3 to protonate the SCFAs.[16]
-
Centrifuge to pellet solid debris.[16]
-
Carefully transfer the supernatant containing the SCFAs to a new tube.
-
-
Derivatization (Optional):
-
GC Analysis:
-
Data Analysis:
-
Identify the peaks for this compound and Valeric acid based on the retention times of the analytical standards.
-
Quantify the concentrations by comparing the peak areas of the analytes to the internal standard and constructing a calibration curve.[15]
-
Caption: Workflow for SCFA analysis by Gas Chromatography.
Conclusion
This compound and Valeric acid, while structurally similar, possess unique physicochemical and biological properties. Valeric acid is a straight-chain SCFA with well-documented roles in gut health and neuroprotection, primarily through HDAC inhibition.[8][10][11] this compound, a branched-chain SCFA, is emerging as a significant metabolite in the context of host-microbe interactions and metabolic diseases.[5] The choice between these two molecules for research or therapeutic development will depend on the specific biological question or target pathway being investigated. The provided analytical workflow offers a robust method for their quantification in various biological matrices.
References
- 1. Valeric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 97-61-0 [chemicalbook.com]
- 3. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]
- 7. Valeric acid | 109-52-4 [chemicalbook.com]
- 8. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methylpentanoic acid | Mechanism | Concentration [selleckchem.com]
- 10. metabolon.com [metabolon.com]
- 11. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 14. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
A Comparative Analysis of the Biological Activities of 2-Methylvaleric Acid and Isovaleric Acid
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of two isomeric short-chain fatty acids (SCFAs), 2-Methylvaleric acid and isovaleric acid. This document summarizes their effects on key cellular targets, presents available quantitative data, and outlines relevant experimental methodologies.
Introduction
This compound and isovaleric acid are branched-chain fatty acids (BCFAs) that are structural isomers with the chemical formula C6H12O2. Both are produced in the gut by the microbial fermentation of branched-chain amino acids. As short-chain fatty acids, they are increasingly recognized for their roles in host physiology and cellular signaling. Their structural similarity and difference—the position of the methyl group—can lead to distinct biological activities. This guide explores their comparative effects on G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs), as well as their impact on smooth muscle relaxation.
Data Summary
The following table summarizes the known biological activities and available quantitative data for this compound and isovaleric acid. Direct comparative studies are limited, and much of the data is inferred from studies on related SCFAs.
| Biological Target / Effect | This compound | Isovaleric Acid | Comparative Insights & Notes |
| HDAC Inhibition | Potential HDAC inhibitor.[1] Branching in SCFAs may increase binding energy to HDAC3 and HDAC7. | Potential HDAC inhibitor. | While both are likely HDAC inhibitors, quantitative data (e.g., IC50 values) for a direct comparison are not readily available in the reviewed literature. For reference, the related SCFA butyrate has an IC50 of 0.09 mM on HDACs in HT-29 colon carcinoma cells.[2] |
| GPCR Activation | Likely activates SCFA receptors such as GPR41 and GPR43.[1] | Activates GPR41 and GPR43, leading to downstream signaling.[3][4] | Specific EC50 values for this compound and isovaleric acid on GPR41 and GPR43 are not available in the reviewed literature. For GPR41, longer-chain SCFAs like pentanoate show higher potency, suggesting potential differences between these C5 isomers. For GPR43, the potency order for straight-chain SCFAs is generally propionate ≥ acetate ≥ butyrate.[5] |
| Smooth Muscle Relaxation | No direct evidence found in the reviewed literature. | Induces colonic smooth muscle relaxation via a cAMP/PKA signaling pathway. | The smooth muscle relaxant properties of isovaleric acid are documented, while similar activity for this compound has not been reported in the searched literature. |
| Other Biological Roles | Potential biomarker for type 2 diabetes (levels are reduced).[1] | Associated with the genetic disorder isovaleric acidemia.[6] Its esters have shown spasmolytic, sedative, bactericidal, and antifungal properties. | The distinct pathological and therapeutic associations highlight potentially different metabolic pathways and downstream effects. |
Signaling Pathways and Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition
Both this compound and isovaleric acid are presumed to act as HDAC inhibitors, a property common to many SCFAs. HDAC inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This mechanism is central to the anti-inflammatory and anti-proliferative effects of SCFAs. One study has suggested that branched SCFAs may have altered binding energies for certain HDAC isoforms, which could translate to different biological outcomes between the two isomers.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gsartor.org [gsartor.org]
- 3. researchgate.net [researchgate.net]
- 4. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methylvaleric Acid Isomers and Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of 2-methylvaleric acid and its structural isomers. While direct comparative studies on the enantiomers ((R)- and (S)-2-methylvaleric acid) and positional isomers (3-methylvaleric acid and 4-methylvaleric acid) are limited in publicly available literature, this document synthesizes existing data on these and related short-chain fatty acids (SCFAs) to offer insights into their potential therapeutic applications. The information is presented through structured data tables, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development.
Introduction to Methylvaleric Acid Isomers
This compound, a branched-chain fatty acid, is a metabolite produced by gut microbiota from the breakdown of branched-chain amino acids.[1] Like other SCFAs, it is implicated in regulating host energy metabolism and inflammatory responses, potentially through mechanisms involving G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition.[1] Structural variations, including the chirality at the second carbon ((R)- vs. (S)-2-methylvaleric acid) and the position of the methyl group (3-methylvaleric acid and 4-methylvaleric acid), can significantly influence their biological activity. Understanding these differences is crucial for the development of targeted therapeutic agents.
Comparative Biological Activities
Direct quantitative comparisons of the biological activities of this compound isomers are not well-documented in existing literature. However, by examining studies on related SCFAs, we can infer potential differences in their efficacy as signaling molecules and enzyme inhibitors.
Histone Deacetylase (HDAC) Inhibition
SCFAs are known inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[2] Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] A study by Waldecker et al. provides IC50 values for HDAC inhibition by various SCFAs, which can serve as a benchmark for future comparative studies of methylvaleric acid isomers.
| Short-Chain Fatty Acid | IC50 (mM) for HDAC Inhibition in HT-29 cell nuclear extract |
| Butyrate (C4) | 0.09[3][4] |
| Propionate (C3) | Less potent than butyrate[3][4] |
| This compound Isomers | Data not available |
Table 1: Comparative HDAC Inhibition by Short-Chain Fatty Acids. Data for butyrate and propionate are provided as a reference for the potential activity of C6 methylvaleric acid isomers.
G-Protein Coupled Receptor (GPCR) Activation
Branched-chain fatty acids are known to activate specific GPCRs, namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][6] Activation of these receptors can trigger various downstream signaling cascades, influencing inflammatory responses and metabolic regulation.[5][7] The potency of activation can vary depending on the specific structure of the fatty acid. While specific EC50 values for methylvaleric acid isomers are not available, it is hypothesized that they would act as agonists at these receptors.
Proposed Signaling Pathways
The biological effects of methylvaleric acid isomers are likely mediated through two primary signaling pathways: GPCR activation and HDAC inhibition. The following diagram illustrates a proposed mechanism of action based on the known functions of related SCFAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Methylvaleric Acid: Cross-Validation of GC-MS, LC-MS, and qNMR Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Methylvaleric acid is critical. This short-chain fatty acid (SCFA) is a significant biomarker in various metabolic processes and diseases, and its precise measurement is essential for robust and reproducible research.[1] Cross-validation of analytical methods is the process of ensuring that different techniques produce comparable, reliable, and accurate results.[2][3]
This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative performance data, and a visual workflow to aid in method selection and validation.
Quantitative Performance Comparison
The performance of an analytical method is defined by several key parameters. The following table summarizes the quantitative performance of GC-MS, LC-MS, and qNMR for the analysis of this compound, based on reported experimental data.
| Parameter | GC-MS | LC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99[4] | > 0.99 | 0.9999[5] |
| Limit of Detection (LOD) | Varies by method | 0.6 - 4.0 mg/L[6] | Higher than MS methods |
| Limit of Quantification (LOQ) | ~4 µM (without derivatization)[7] | 2.9 - 15 mg/L[6] | Higher than MS methods |
| Accuracy / Recovery (%) | 95 - 117%[4] | Method dependent | ~98 - 102%[5] |
| Precision (%RSD) | 1 - 4.5%[4] | < 15% | < 1.0%[5] |
| Derivatization | Optional | Often required | Not required |
| Throughput | High | High | Lower |
| Primary Advantage | High sensitivity, established methods | High sensitivity and specificity | Non-destructive, high precision |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing and comparing results across different techniques.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free
This method is suitable for analyzing volatile SCFAs directly from biological matrices.
1. Sample Preparation (Extraction): [4]
- Homogenize 50-100 mg of a biological sample (e.g., feces, tissue).
- Add 500 µL of ethanol and an appropriate deuterated internal standard.
- Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to a new tube.
- Concentrate the extract using an alkaline vacuum centrifuge.
- Re-acidify the dried extract with a succinic acid solution to ensure the volatility of the SCFAs for GC analysis.[4]
2. GC-MS Instrumentation and Conditions: [4]
- System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
- Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-WAX, SH-WAX).[7]
- Injection: 1 µL of the prepared sample via splitless injection.
- Injector Temperature: 200°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).
- Oven Temperature Program:
- Initial temperature at 55°C, hold for 1 minute.
- Ramp to 105°C at 8°C/min, hold for 2 minutes.
- Ramp to 190°C at 30°C/min, hold for 1 minute.
- MS Conditions:
- Ion Source Temperature: 250°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization
Derivatization is often employed in LC-MS to enhance the sensitivity and chromatographic retention of small, polar molecules like this compound.
1. Sample Preparation (Extraction): [6]
- For fecal samples, weigh 100 mg and spike with an internal standard mix.
- Perform extraction suitable for the sample matrix (e.g., liquid-liquid extraction or protein precipitation for plasma).[8]
2. Derivatization Protocol (using 3-Nitrophenylhydrazine - 3-NPH): [6]
- Mix 40 µL of the sample extract with 20 µL of 200 mM 3-NPH solution.
- Add 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution containing 6% pyridine.
- Incubate the mixture at 40°C for 30 minutes.
- Dilute the reaction mixture with an acetonitrile/water solution.
- Centrifuge the sample prior to injection.
3. LC-MS/MS Instrumentation and Conditions:
- System: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).
- Column: A reversed-phase column (e.g., C18) is typically used.
- Mobile Phases: Acetonitrile and water with additives like formic acid are common.
- Injection Volume: 5-10 µL.
- MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of the derivatized this compound and internal standards.
Method 3: Quantitative NMR (qNMR)
qNMR is a primary ratio method that provides excellent accuracy and precision without the need for derivatization or compound-specific calibration curves, relying instead on a certified internal standard.
1. Sample Preparation: [5]
- Accurately weigh the sample extract (prepared similarly to GC-MS or LC-MS methods, but evaporated to dryness and reconstituted in a deuterated solvent).
- Accurately weigh a certified internal standard (e.g., maleic acid, TSP) and add it to the sample.
- Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
2. NMR Instrumentation and Data Acquisition:
- System: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
- Experiment: A standard 1D proton (¹H) NMR experiment.
- Key Parameters:
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full signal recovery.
- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
- Calculate the concentration of this compound using the following formula:
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the three analytical techniques described.
Caption: Workflow for cross-validating three analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchtop qNMR evaluation - Magritek [magritek.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Effects of 2-Methylvaleric Acid
For Immediate Release
[City, State] – [Date] – A comprehensive literature review published today offers researchers, scientists, and drug development professionals an in-depth comparison of the biological effects of 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA). This guide provides a detailed analysis of its multifaceted roles, including its potential as an anticonvulsant, its antimicrobial properties, and its influence on metabolic and inflammatory pathways. The publication aims to provide a clear, data-driven resource to facilitate further research and development in therapeutics.
Metabolic and Inflammatory Effects
This compound is a naturally occurring SCFA primarily produced by the gut microbiota through the fermentation of branched-chain amino acids.[1] Emerging research has identified it as a potential biomarker for metabolic diseases. For instance, studies have shown significantly reduced levels of this compound in the feces of diabetic mice, suggesting a link to metabolic dysregulation.[2]
The biological activities of this compound are believed to be mediated through two primary mechanisms: the activation of G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).[1] Activation of GPR41 and GPR43 by SCFAs can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in both protective immunity and tissue inflammation.[3][4][5] Inhibition of HDACs by SCFAs can modulate gene expression, leading to anti-inflammatory effects.[1] Specifically, SCFAs have been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[1]
Anticonvulsant Potential
The structural similarity of this compound to valproic acid, a well-established antiepileptic drug, has prompted investigations into its anticonvulsant properties. While direct comparative studies on the efficacy of this compound are limited, research on analogues of valproic acid provides valuable insights. For instance, a study comparing valproic acid with its metabolite, 2-en-valproic acid, in various animal models of epilepsy, demonstrated comparable, and in some models, more potent anticonvulsant activity.[6] Such studies suggest that modifications to the valproic acid structure, including those present in this compound, could yield favorable anticonvulsant profiles. Further research is warranted to determine the effective dose (ED50) of this compound in established seizure models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of short-chain fatty acids. While specific data for this compound is scarce, studies on the closely related valeric acid provide a strong indication of its potential. Valeric acid has demonstrated inhibitory effects against a range of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Valeric Acid Against Various Bacteria
| Bacterium | Strain | MIC (mg/L) |
| Escherichia coli | ATCC 25922 | 2800 |
| Escherichia coli | F18 | 2500 |
| Salmonella Typhimurium | ATCC 14028 | 2300 |
| Salmonella Typhimurium | ID# 4286 | 2000 |
| Campylobacter jejuni | ATCC 33560 | 1000 |
| Campylobacter jejuni | Campy 8DLIS D12-1 | 500 |
| Enterococcus faecalis | ATCC 29212 | 2000 |
| Clostridium perfringens | ATCC 12915 | 1300 |
| Streptococcus pneumoniae | ATCC 49619 | 1000 |
| Streptococcus suis | Field Isolate | 1000 |
| Data sourced from a study on the in vitro antimicrobial activities of organic acids.[7] |
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this guide includes detailed experimental protocols for key assays.
Anticonvulsant Activity Screening
The anticonvulsant potential of a compound is typically evaluated using rodent models of induced seizures. The two most common primary screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures. The efficacy of the test compound is determined by its ability to protect the animals from seizures compared to a vehicle control. The dose at which 50% of the animals are protected is known as the median effective dose (ED50).
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using broth microdilution or agar dilution methods. In the broth microdilution method, a standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of a compound against HDAC enzymes can be measured using commercially available fluorometric assay kits. These assays typically involve incubating the HDAC enzyme with a fluorogenic substrate in the presence of the test compound. The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer to produce a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity. The concentration of the compound that inhibits 50% of the enzyme activity is the IC50 value.
Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Quantification
The concentration of this compound and other SCFAs in biological samples, such as feces, can be accurately quantified using GC-MS. The general workflow involves homogenization of the sample, acidification, and extraction of the SCFAs with an organic solvent. The extracted SCFAs are often derivatized to increase their volatility for GC analysis. An internal standard is added to the samples to correct for variations in extraction efficiency and instrument response. The SCFAs are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and a calibration curve generated with known concentrations of the SCFA standards.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: SCFA-GPCR Signaling Pathway.
Caption: HDAC Inhibition Assay Workflow.
This comprehensive guide serves as a valuable resource for understanding the current state of research on this compound. The presented data and experimental protocols will aid in the design of future studies to further elucidate its therapeutic potential.
References
- 1. Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study | MDPI [mdpi.com]
- 2. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR41 and GPR43 regulate CD8+ T cell priming during herpes simplex virus type 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural 2-Methylvaleric Acid in Experimental Research
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of synthetic and natural 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA) of growing interest for its role in metabolic regulation and as a potential biomarker.[1][2] This document outlines the key differences in their physicochemical properties, biological activities, and provides supporting experimental protocols for their differential analysis.
This compound, also known as 2-methylpentanoic acid, is naturally produced by the metabolism of branched-chain amino acids by gut microbiota and is found in various foods.[2][3][4] Its synthetic counterpart is produced through various chemical processes.[5] A primary distinction between the two lies in their stereochemistry, which can lead to significant differences in their biological effects.[3]
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound. These properties are generally applicable to both natural and synthetic forms, with the understanding that synthetic this compound is often supplied as a racemic mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [6] |
| Molecular Weight | 116.16 g/mol | [6] |
| CAS Number | 97-61-0 | [6] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Density | ~0.931 g/cm³ at 25°C | [7] |
| Boiling Point | 196-197 °C | [5] |
| Water Solubility | 15.5 g/L | [8] |
| pKa | ~5.05 | [8] |
| logP | 1.79 - 1.91 | [8] |
Core Comparative Analysis: Natural vs. Synthetic this compound
The fundamental differences between natural and synthetic this compound are rooted in their origin and method of production. These differences can have profound implications for experimental research.
| Feature | Natural this compound | Synthetic this compound |
| Source/Origin | Produced by microbial fermentation (e.g., gut microbiota) or extracted from natural sources like plants and dairy products.[2][4][9] | Manufactured through chemical synthesis, often from petroleum-derived precursors.[5] |
| Stereochemistry | Typically exists as a single enantiomer (enantiomerically pure), e.g., (S)- or (R)-2-Methylvaleric acid, due to enzymatic synthesis.[3] | Commonly produced as a racemic mixture (an equal mixture of (S)- and (R)-enantiomers), unless a specific enantioselective synthesis is employed.[1][3] |
| Isotopic Signature (¹³C/¹²C) | Exhibits a characteristic isotopic ratio indicative of a biological origin due to enzymatic preference for lighter isotopes.[1] | Isotopic ratio reflects the petrochemical source material, which is different from biologically derived compounds.[1] |
| Typical Impurity Profile | May contain other related natural products, such as other SCFAs, from the biological matrix.[1] | May contain trace amounts of catalysts, unreacted starting materials, and by-products from the chemical synthesis process.[1] |
| Biological Activity | The specific enantiomer present may exhibit higher potency or a different pharmacological profile at target receptors (e.g., GPCRs, HDACs).[10] | The racemic mixture may have lower overall potency or a mixed agonist/antagonist profile, as one enantiomer may be more active than the other.[10] |
Signaling Pathways of this compound
This compound is known to exert its biological effects through modulation of key signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[2] These pathways are crucial in regulating cellular processes, including energy metabolism and inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enantioselective synthesis, characterization and biological evaluation of α-alkylated acids [journals.ekb.eg]
- 4. 2-methyl valeric acid [perflavory.com]
- 5. 2-methyl valeric acid [thegoodscentscompany.com]
- 6. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]
- 9. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differing Activity Profiles of the Stereoisomers of 2,3,5,6TMP-TQS, a Putative Silent Allosteric Modulator of α7 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Methylvaleric Acid and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Methylvaleric acid and other prominent histone deacetylase (HDAC) inhibitors, including Valproic Acid (VPA), Vorinostat (SAHA), and Trichostatin A (TSA). The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Disclaimer: Direct experimental data on the HDAC inhibitory activity of this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analog, Valeric Acid, as a surrogate for comparative analysis. This should be taken into consideration when interpreting the presented data.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs lead to a more condensed chromatin structure, generally resulting in transcriptional repression. In various diseases, particularly cancer, HDACs are often dysregulated. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis, making them a key target for therapeutic intervention.
Comparative Efficacy of HDAC Inhibitors
The efficacy of HDAC inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative effects on cancer cell lines. The following tables summarize the available quantitative data for Valeric Acid (as a surrogate for this compound), Valproic Acid, SAHA, and TSA.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC5 | HDAC6 | HDAC8 |
| Valeric Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Valproic Acid (VPA) | ~400 µM[1] | Data Not Available | Data Not Available | 2.8 mM | 2.4 mM[2] | Data Not Available |
| Vorinostat (SAHA) | 10 nM[3], 33 nM[4] | 96 nM[4] | 20 nM[3], 20 nM[4] | Data Not Available | 33 nM[4] | 540 nM[4] |
| Trichostatin A (TSA) | ~20 nM | ~20 nM[5] | ~20 nM[5] | Data Not Available | ~20 nM[5] | Moderately Inhibited[6] |
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 |
| Valeric Acid | Hep3B (Liver Cancer) | Inhibition at 2 nM[7] |
| Valproic Acid (VPA) | KPC3 (Pancreatic Cancer) | 1098 µM[8] |
| BON-1 (Neuroendocrine Tumor) | 1.12 mM[1] | |
| NCI-H727 (Lung Cancer) | 1.31 mM[1] | |
| Thoracic Cancer Cells | 4.0 - 8.0 mM[9] | |
| Neuroblastoma Cells | 1.0 - 2.8 mM[10] | |
| Vorinostat (SAHA) | HCT116 (Colon Cancer) | 0.67 µM[11] |
| A2780 (Ovarian Cancer) | ~0.5 µM[12] | |
| Trichostatin A (TSA) | Breast Carcinoma Cell Lines | 26.4 - 308.1 nM[13] |
| J774A.1 (Macrophage) | ~40 nM (TNFα release)[4] | |
| Neuroblastoma Cells | 69.8 - 129.4 nM[10] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis.
HDAC Inhibition and Transcriptional Regulation
The fundamental mechanism of HDAC inhibitors involves the prevention of acetyl group removal from histones. This leads to a more relaxed chromatin structure, allowing transcription factors to access DNA and activate the expression of genes that can halt tumor progression.
Caption: General mechanism of action of HDAC inhibitors on histone acetylation and gene expression.
Signaling Pathways to Cell Cycle Arrest and Apoptosis
HDAC inhibitors trigger cell cycle arrest and apoptosis through the regulation of key proteins involved in these processes. This includes the upregulation of cell cycle inhibitors like p21 and pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.
Caption: Simplified signaling pathway of HDAC inhibitor-induced cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of a compound against HDAC enzymes.
Workflow Diagram:
Caption: Workflow for a typical in vitro fluorometric HDAC activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted inhibitor solutions to the respective wells.
-
Add the diluted HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin), which cleaves the deacetylated substrate to release a fluorescent molecule.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC activity, using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of HDAC inhibitors on cancer cells.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.
-
Western Blot for Histone Acetylation
This protocol is used to detect the level of histone acetylation in cells treated with HDAC inhibitors, providing evidence of target engagement.
Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of histone acetylation. A loading control, such as an antibody against total histone H3 or β-actin, should be used to ensure equal protein loading.
-
Conclusion
This guide provides a comparative overview of the efficacy of this compound (represented by Valeric Acid) and other well-established HDAC inhibitors. While Valeric acid shows promise as an HDAC inhibitor, more direct and quantitative studies on this compound are needed for a definitive comparison. SAHA and TSA are potent, broad-spectrum HDAC inhibitors with low nanomolar IC50 values, whereas Valproic Acid is a less potent inhibitor with IC50 values in the millimolar range. The choice of an appropriate HDAC inhibitor for research or therapeutic development will depend on the specific application, desired isoform selectivity, and potency. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. Valproic Acid | 2-Propylpentanoic Acid | HDAC inhibitor | TargetMol [targetmol.com]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan HDACi Valproic Acid and Trichostatin A Show Apparently Contrasting Inflammatory Responses in Cultured J774A.1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyric acid - Wikipedia [en.wikipedia.org]
- 9. Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
2-Methylvaleric Acid as a Biomarker for Type 2 Diabetes: An Evidence-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
The search for novel biomarkers to improve the early detection and management of type 2 diabetes (T2D) is a critical area of research. Among the candidates emerging from metabolomics research is 2-Methylvaleric acid, a branched-chain fatty acid produced by the gut microbiota. This guide provides a comprehensive validation and comparison of this compound against established and other emerging biomarkers for T2D, based on currently available scientific evidence.
Executive Summary
Current research into this compound as a biomarker for type 2 diabetes is in its nascent stages. Preliminary studies in animal models suggest a potential link, with reduced fecal levels of this compound observed in diabetic mice[1]. This observation is biologically plausible due to its origin from the microbial metabolism of branched-chain amino acids (BCAAs), which have a well-documented association with T2D risk[2][3][4]. However, there is a significant lack of human studies to validate these initial findings. To date, no published research provides quantitative data on the performance of this compound as a diagnostic or predictive marker for T2D in humans, nor are there direct comparisons with established clinical biomarkers.
Comparison of this compound with Standard T2D Biomarkers
Due to the absence of human validation data for this compound, a direct quantitative comparison of its performance is not possible. The following table summarizes the performance of established T2D diagnostic markers for context.
| Biomarker | Sample Type | Principle of Measurement | Typical Cut-off for Diabetes Diagnosis | Advantages | Disadvantages |
| Hemoglobin A1c (HbA1c) | Whole Blood | Measures the percentage of glycated hemoglobin | ≥6.5% | Reflects long-term glycemic control (2-3 months), no fasting required. | Can be affected by conditions altering red blood cell turnover (e.g., anemia), less sensitive in some populations. |
| Fasting Plasma Glucose (FPG) | Plasma | Measures blood glucose after an overnight fast | ≥126 mg/dL (7.0 mmol/L) | Well-established, low cost. | Requires fasting, reflects only a single point in time. |
| Oral Glucose Tolerance Test (OGTT) | Plasma | Measures blood glucose 2 hours after a 75g glucose load | ≥200 mg/dL (11.1 mmol/L) | More sensitive for detecting prediabetes and early diabetes. | Inconvenient for patients, requires fasting and a 2-hour wait. |
| This compound | Feces (primarily) | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Established in Humans | Potentially reflects gut microbiome dysbiosis related to T2D. | Not validated in humans , requires further research to establish clinical utility, performance metrics are unknown. |
Metabolic Pathway Context: The Link to Branched-Chain Amino Acids
This compound is a short-chain fatty acid (SCFA) that is not produced by human cells but is a metabolic byproduct of gut microbial fermentation of branched-chain amino acids (BCAAs) like isoleucine. The broader class of BCAAs (leucine, isoleucine, and valine) has been extensively studied, and elevated circulating levels are strongly and consistently associated with an increased risk of developing type 2 diabetes. The proposed link between this compound and T2D is therefore indirect, potentially reflecting alterations in both BCAA metabolism and gut microbiota composition in individuals with or at risk for T2D.
Experimental Protocols
As there are no established protocols for the use of this compound in T2D diagnosis, this section outlines a general methodology for the analysis of fecal short-chain fatty acids, which would be applicable for research in this area.
Protocol: Quantification of Fecal this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection and Storage:
-
Collect fecal samples in sterile containers.
-
Immediately freeze samples at -80°C to halt microbial activity and metabolic processes.
-
-
Sample Preparation and Extraction:
-
Homogenize a weighed aliquot of the frozen fecal sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Acidify the homogenate to protonate the SCFAs.
-
Perform a liquid-liquid extraction using a solvent such as diethyl ether or a solid-phase extraction to isolate the SCFAs.
-
Include an internal standard (e.g., a deuterated SCFA) for accurate quantification.
-
-
Derivatization (Optional but Recommended):
-
To improve volatility and chromatographic separation, derivatize the extracted SCFAs. A common method is esterification to form, for example, propyl esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or polar column).
-
Use a temperature gradient to separate the different SCFAs based on their boiling points and column interactions.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
Identify this compound based on its specific retention time and mass spectrum, and quantify using the signal from the internal standard.
-
Conclusion and Future Directions
While the concept of this compound as a T2D biomarker is intriguing, particularly due to its connection with the gut microbiome and BCAA metabolism, it remains a topic for basic research rather than a validated clinical tool. There is a clear need for human-centric studies to bridge the current knowledge gap.
Key research questions to be addressed include:
-
Do fecal or plasma concentrations of this compound differ significantly between healthy individuals, those with prediabetes, and patients with T2D?
-
If differences exist, what are the sensitivity, specificity, and overall diagnostic accuracy of this compound for detecting T2D?
-
How does this compound compare to or complement existing biomarkers like HbA1c and FPG?
-
Is the level of this compound influenced by diet, medication, or other confounding factors?
Until these questions are answered through rigorous clinical investigation, this compound cannot be considered a validated biomarker for type 2 diabetes. The focus for clinicians and researchers in the immediate future should remain on established diagnostic criteria and validated emerging biomarkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gut Microbiota and Type 2 Diabetes Mellitus: Association, Mechanism, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes to Gut Microbiome May Increase Type 2 Diabetes Risk | Harvard Medical School [hms.harvard.edu]
- 4. Biomarkers for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methylvaleric Acid Levels in Healthy vs. Diseased States
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is increasingly recognized for its role as a potential biomarker in various physiological and pathological states. Produced by the gut microbiota through the metabolism of branched-chain amino acids, its circulating and fecal levels can reflect the intricate interplay between host metabolism, gut microbial activity, and disease processes. This guide provides a comparative analysis of this compound levels in healthy versus diseased states, supported by quantitative data and detailed experimental protocols to aid researchers in their investigative efforts.
Quantitative Analysis of this compound Levels
The following table summarizes the findings from studies that have quantified Valeric acid (a category inclusive of this compound) in fecal samples from individuals in healthy and diseased states. It is important to note that direct quantitative comparisons of this compound across a wide range of diseases are still an emerging area of research.
| Disease State | Sample Type | Subject Group | Key Findings | Reference |
| Eczema and Food Allergy | Feces | Children at 1 year and 13 years of age | Lower fecal valeric acid concentration at 1 year of age was associated with a higher likelihood of eczema (OR 0.6) and a trend for food allergy (OR 0.6) at 13 years of age.[1] | [1] |
| Type 2 Diabetes | Feces | Adult patients with Type 2 Diabetes vs. Healthy Controls | While this study did not specifically report on this compound, it found that fecal levels of other SCFAs like acetic and butyric acid were significantly lower in patients with Type 2 Diabetes compared to healthy controls.[2][3] This suggests that alterations in SCFA profiles are associated with this metabolic disorder. | [2][3] |
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable method for the analysis of short-chain fatty acids.
Protocol: Quantification of Fecal this compound by GC-MS
This protocol provides a generalized procedure for the extraction and quantification of this compound from fecal samples.
1. Sample Preparation and Extraction:
-
Fecal Sample Collection and Storage: Fecal samples should be collected and immediately stored at -80°C to prevent degradation of metabolites.
-
Homogenization: A known weight of the frozen fecal sample (e.g., 50-100 mg) is homogenized in a suitable buffer or solvent mixture. One common method involves homogenization in a mixture of isopropyl alcohol, acetonitrile, and deionized water.[4]
-
Acidification: The homogenate is acidified (e.g., with hydrochloric acid or sulfuric acid) to protonate the short-chain fatty acids, making them more extractable into an organic solvent.[5]
-
Extraction: The acidified homogenate is extracted with an organic solvent such as diethyl ether or a mixture containing isobutanol.[5] An internal standard, such as 2-ethylbutyric acid or a deuterated analog of the target analyte, is added before extraction for accurate quantification.[1]
-
Centrifugation and Supernatant Collection: The mixture is centrifuged to separate the aqueous and organic layers. The organic layer containing the SCFAs is carefully collected.
2. Derivatization:
-
To increase the volatility and improve the chromatographic properties of the SCFAs for GC-MS analysis, a derivatization step is often necessary.
-
Esterification: A common method is esterification to form more volatile esters. This can be achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by using an alcohol (e.g., isobutanol) in the presence of a catalyst (e.g., isobutyl chloroformate).[6][7]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for fatty acid analysis, such as a DB-FFAP (free fatty acid phase) column, is typically used.[8]
-
Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is used to separate the different SCFAs based on their boiling points. A typical program might start at a lower temperature (e.g., 55°C) and ramp up to a higher temperature (e.g., 190°C).[8]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is standard for SCFA analysis.
-
Acquisition Mode: The mass spectrometer can be operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific SCFAs, which offers higher sensitivity.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.
-
Signaling Pathways and Logical Relationships
The immunomodulatory effects of short-chain fatty acids like this compound are thought to be mediated through their interaction with G-protein coupled receptors (GPCRs) and their ability to inhibit histone deacetylases (HDACs). The following diagram illustrates a simplified overview of the general signaling pathway for SCFAs.
Caption: General signaling pathway of this compound.
Conclusion
The analysis of this compound levels holds significant promise for understanding and potentially diagnosing a range of diseases, particularly those linked to gut microbiome dysbiosis. While current research provides intriguing links between fecal valeric acid concentrations and allergic diseases, and suggests a role for SCFAs in metabolic disorders like type 2 diabetes, more extensive quantitative studies in diverse human populations and disease states are warranted. The provided experimental protocol for GC-MS analysis offers a robust framework for researchers to pursue these investigations. Future studies focusing on standardized, quantitative measurements of this compound will be instrumental in establishing its utility as a reliable clinical biomarker and in elucidating its precise role in the pathophysiology of various diseases, paving the way for novel therapeutic strategies.
References
- 1. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of the short-chain fatty acid levels and dietary quality with type 2 diabetes: a case–control study based on Henan Rural Cohort | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Association of the short-chain fatty acid levels and dietary quality with type 2 diabetes: a case-control study based on Henan Rural Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fecal Short-Chain Fatty Acids to Predict Prediabetes and Type 2 Diabetes Risk: An Exploratory Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of 2-Methylvaleric Acid Concentrations in Cohort Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies and findings related to 2-Methylvaleric acid concentrations in cohort studies. It is designed to assist researchers in selecting appropriate analytical techniques and in understanding the context of their quantitative data.
I. Quantitative Data Summary
Direct comparative data for this compound across multiple large-scale cohort studies are limited in publicly accessible literature. However, by examining a study on metabolic syndrome and data on a closely related isomer, isovaleric acid, we can establish a baseline for comparison. One study identified this compound as a short-chain fatty acid (SCFA) that was reduced in children with metabolic syndrome following a weight-loss intervention, indicating its potential relevance as a biomarker in metabolic health.[1]
For comparative purposes, the following table includes data on isovaleric acid from a study on a healthy adult cohort, which can serve as a proxy for understanding typical physiological ranges of such branched-chain fatty acids.
| Cohort Description | Analyte | Concentration Range (ng/mL) | Analytical Method | Reference |
| Healthy Adult Population (n=54) | Isovaleric Acid | 1155.0 ± 490.4 (mean ± SD) | LC-MS/MS | [2] |
| Children with Metabolic Syndrome | This compound | Not Quantified (noted as reduced post-intervention) | Metabolomics | [1] |
Note: Isovaleric acid and this compound are structural isomers and may exhibit similar chromatographic and mass spectrometric behavior. However, their biological activities and absolute concentrations can differ.
II. Experimental Protocols
Accurate quantification of this compound in biological matrices like plasma or serum requires robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common and reliable techniques.
GC-MS is a powerful technique for the analysis of volatile compounds like short-chain fatty acids. A derivatization step is often not required if a suitable acidic aqueous mobile phase and a specialized column are used.
1. Sample Preparation:
-
To 150 µL of serum or plasma, add 250 µL of an internal standard solution containing 10% H₂SO₄ and a suitable internal standard (e.g., this compound-d9).[3][4]
-
Vortex the sample for 30 seconds.
-
Oscillate for 10 minutes.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.[3][4]
-
Carefully transfer the supernatant (organic layer) to a GC vial for analysis.[3][4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole or similar.
-
Column: High-polarity polyethylene glycol (PEG) type column (e.g., DB-FFAP, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program:
-
Initial temperature of 55°C, hold for 1 minute.
-
Ramp to 105°C at 8°C/min, hold for 2 minutes.
-
Ramp to 190°C at 30°C/min, hold for 1 minute.
-
-
MS Detection: Selected Ion Monitoring (SIM) mode for targeted quantification.
LC-MS/MS offers high sensitivity and specificity and can be advantageous for analytes that are less volatile or require derivatization for GC-MS analysis.
1. Sample Preparation (with Derivatization):
-
To 50 µL of serum, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent.
-
Derivatization: Add a derivatizing agent (e.g., 3-nitrophenylhydrazine, 3-NPH) to enhance ionization efficiency. This involves adding the reagent and a coupling agent, followed by incubation.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system such as a Vanquish UHPLC System.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A reverse-phase column such as a BEH C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.
III. Visualizations
References
- 1. Frontiers | Effects of Extreme Weight Loss on Cardiometabolic Health in Children With Metabolic Syndrome: A Metabolomic Study [frontiersin.org]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. Integrative metagenomic and metabolomic analyses reveal severity-specific signatures of gut microbiota in chronic kidney disease [thno.org]
- 4. Integrative metagenomic and metabolomic analyses reveal severity-specific signatures of gut microbiota in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Disease Biomarkers: Is 2-Methylvaleric Acid a Contender?
For Immediate Release
In the dynamic field of medical diagnostics, researchers are in a constant search for novel biomarkers that can offer earlier and more accurate insights into disease. One such candidate that has been gaining attention is 2-Methylvaleric acid, a branched-chain fatty acid produced by the gut microbiome. Emerging research suggests a significant correlation between the levels of this metabolite and the clinical outcomes of several metabolic and genetic disorders. This guide provides a comprehensive comparison of this compound with established clinical biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its potential.
At a Glance: this compound in Disease
Current research primarily links altered levels of this compound to two main health conditions:
-
Metabolic Diseases: Notably, in the context of type 2 diabetes, studies have observed a significant decrease in fecal this compound levels in diabetic mouse models. This suggests a potential role for this short-chain fatty acid (SCFA) in host energy metabolism and inflammatory responses, possibly through its interaction with G-protein coupled receptors (GPCRs) and its function as a histone deacetylase (HDAC) inhibitor.[1]
-
Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is characterized by the body's inability to process certain amino acids. In individuals with MSUD, there is a notable accumulation of branched-chain alpha-keto acids, including the precursor to this compound, 2-keto-3-methylvaleric acid, in the urine.[2][3][4][5]
While these findings are promising, a direct comparison with established biomarkers is crucial for assessing the clinical utility of this compound.
Comparative Analysis: this compound vs. Gold Standard Biomarkers
To provide a clear perspective, the following tables summarize the current understanding of this compound in comparison to widely accepted clinical markers for type 2 diabetes and inflammatory bowel disease (IBD). It is important to note that direct comparative studies on the diagnostic and prognostic performance of this compound against these gold-standard markers are currently limited in published literature.
Table 1: this compound in Type 2 Diabetes Mellitus (T2DM) - A Comparative Overview
| Biomarker | Sample Type | Key Findings | Comparison with Gold Standard (HbA1c, Fasting Plasma Glucose) |
| This compound | Feces | Significantly reduced levels observed in diabetic mouse models.[1] | Direct comparative studies on diagnostic accuracy in humans are lacking. Potential as a marker of gut dysbiosis-related metabolic dysfunction. |
| Glycated Hemoglobin (HbA1c) | Blood | Reflects average blood glucose over the past 2-3 months. A level of 6.5% or higher is diagnostic for T2DM.[6][7][8] | Gold standard for long-term glycemic control. May be less accurate in certain conditions affecting red blood cell turnover.[7][9] |
| Fasting Plasma Glucose (FPG) | Blood | A level of 126 mg/dL or higher after an overnight fast is diagnostic for T2DM.[7] | Gold standard for diagnosing diabetes. Reflects glucose levels at a single point in time. |
Table 2: this compound in Inflammatory Bowel Disease (IBD) - A Comparative Overview
| Biomarker | Sample Type | Key Findings | Comparison with Gold Standard (Fecal Calprotectin) |
| This compound | Feces | Altered levels of short-chain fatty acids, including this compound, are associated with IBD, reflecting changes in gut microbiota composition and function. | Direct comparative studies on monitoring IBD activity are not yet available. May offer insights into the metabolic impact of gut inflammation. |
| Fecal Calprotectin | Feces | A well-established marker of intestinal inflammation. Levels correlate with endoscopic disease activity in IBD.[10][11][12][13][14] | Gold standard non-invasive biomarker for monitoring IBD activity and predicting relapse.[11][14] |
Experimental Protocols for Quantification
Accurate and reproducible quantification is paramount for the clinical validation of any biomarker. Below are detailed methodologies for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of this compound in Fecal Samples
This protocol is adapted from methodologies for short-chain fatty acid analysis in fecal matter.[15][16][17][18]
1. Sample Preparation and Homogenization:
- Weigh 100-150 mg of fresh or frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
- Add 1 mL of 10% isobutanol.
- Homogenize the sample mechanically (e.g., using a bead beater) at 6,000 rpm for 20 seconds, repeating twice with a 30-second interval.
- Centrifuge the homogenate at 21,000 x g for 5 minutes.
2. Extraction:
- Transfer 675 µL of the supernatant to a new tube.
- Add an internal standard (e.g., 20 µg of 3-methylpentanoic acid).
- Add 125 µL of 20 mM NaOH and 400 µL of chloroform.
- Vortex and centrifuge at 21,000 x g for 2 minutes.
- Transfer 400 µL of the upper aqueous phase to a new tube.
- Add 80 µL of isobutanol and 100 µL of pyridine. Adjust the total volume to 650 µL with ultra-pure water.
3. Derivatization:
- Add 50 µL of isobutyl chloroformate to the 650 µL sample.
- Vortex for 1 minute.
- Add 170 µL of hexane, vortex again, and centrifuge.
- Transfer the upper hexane-isobutanol phase to an autosampler vial for GC-MS analysis.
4. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890 GC System (or equivalent)
- Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
- Column: VF-5ms (30 m x 0.25 mm, 0.50 µm) or similar
- Injection Volume: 1 µL
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 40°C, hold for 1 minute, ramp to 120°C at 10°C/min, then to 280°C at 20°C/min, and hold for 2 minutes.
- Ion Source Temperature: 230°C
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.
Protocol 2: LC-MS/MS Analysis of this compound in Serum Samples
This protocol is a composite of methods developed for the analysis of short and medium-chain fatty acids in serum.[1][19][20][21]
1. Sample Preparation and Deproteinization:
- To 50 µL of serum in a microcentrifuge tube, add 100 µL of cold isopropanol containing an internal standard (e.g., 2-isobutoxyacetic acid at 2.5 µg/mL).
- Vortex and incubate on ice for 10 minutes to precipitate proteins.
- Centrifuge at 13,400 RPM for 5 minutes.
2. Derivatization:
- Transfer 100 µL of the supernatant to a new glass vial.
- Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
- Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine in 50% methanol.
- Incubate at 37°C for 30 minutes.
- Dilute the reaction mixture with 250 µL of 0.5% formic acid in water.
3. LC-MS/MS Parameters:
- Liquid Chromatograph: Agilent 1290 UHPLC system (or equivalent)
- Mass Spectrometer: API 5000 tandem mass spectrometer (or equivalent) with electrospray ionization (ESI) in negative mode.
- Column: Synergy Polar-RP (2.5 µm, 2.5 x 100 mm) or similar C18 column.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with low %B, ramp up to elute the analyte, then wash and re-equilibrate).
- Flow Rate: 400 µL/min
- Injection Volume: 10 µL
- Ion Source Parameters: Optimized for the specific instrument and analyte.
- MRM Transitions: Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.
Signaling Pathways and Future Directions
The biological effects of this compound are thought to be mediated through two primary signaling pathways:
-
G-Protein Coupled Receptors (GPCRs): As a short-chain fatty acid, this compound can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating host metabolism and immune responses. Activation of these receptors can influence various downstream signaling cascades.[22][23]
-
Histone Deacetylase (HDAC) Inhibition: this compound, like other SCFAs, can act as an inhibitor of HDACs.[24][25][26][27][28] By preventing the removal of acetyl groups from histones, it can lead to a more open chromatin structure, thereby influencing gene expression. This epigenetic modification can have broad effects on cellular processes, including cell proliferation, differentiation, and apoptosis.[28]
Caption: Signaling pathways of this compound.
The exploration of this compound as a clinical biomarker is still in its early stages. While initial findings are encouraging, particularly in the context of metabolic diseases and MSUD, further research is imperative. Future studies should focus on:
-
Direct comparative clinical trials: Large-scale human studies are needed to directly compare the diagnostic and prognostic accuracy of this compound against established biomarkers for various diseases.
-
Mechanistic studies: A deeper understanding of the specific molecular mechanisms through which this compound influences cellular pathways will be crucial for its therapeutic and diagnostic development.
-
Standardization of analytical methods: Establishing standardized and validated protocols for this compound quantification across different laboratories is essential for ensuring the reliability and comparability of research findings.
Caption: General workflow for this compound analysis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Validity and Clinical Utility of HbA1C Tests for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 2 Diabetes Mellitus Workup: Approach Considerations, Glycated Hemoglobin Studies, Urinary Albumin Studies [emedicine.medscape.com]
- 8. Significance of HbA1c Test in Diagnosis and Prognosis of Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study suggests a more accurate approach to diabetes diagnosis [research.va.gov]
- 10. Can 2 Different Fecal Calprotectin Assays be Used Interchangeably in IBD Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Faecal Biomarkers in Inflammatory Bowel Diseases: Calprotectin Versus Lipocalin-2-a Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Fecal Calprotectin with Different Endoscopic Scores in the Assessment of Ulcerative Colitis (UC) Activity and Its Utility in Differentiating IBS from IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fecal calprotectin and the clinical activity index are both useful to monitor medical treatment in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. G Protein Coupled Receptor Structure and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methylvaleric Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Methylvaleric acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage[1][2]. Therefore, strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound[1][3].
-
Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors[3].
-
Spill Management: In case of a spill, absorb the material with a suitable absorbent (e.g., dry sand, earth, or commercial absorbent). The collected material should then be treated as hazardous waste and disposed of accordingly[2]. Do not let the product enter drains.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste, managed by a licensed disposal company. Do not mix with other waste streams unless compatibility has been verified.
-
Waste Segregation: Designate a specific, compatible, and properly labeled waste container for this compound. Avoid mixing with bases, oxidizing agents, or reactive metals[4]. Organic acids should generally be segregated from inorganic acids[5].
-
Container Management:
-
Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE) or the original container[6][7]. The container must be in good condition with a secure, leak-proof lid[6].
-
Fill the container to no more than 75-90% of its capacity to allow for vapor expansion and prevent spills[6][8].
-
Keep the waste container closed except when adding waste[6][7].
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its corrosive and combustible nature[1][2][6]. Include the accumulation start date on the label.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[6]. It should be stored away from incompatible materials[2].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the company with a copy of the Safety Data Sheet (SDS) for this compound[6].
Key Data for this compound
The following table summarizes essential quantitative data for the safe handling and disposal of this compound.
| Property | Value | Source |
| UN Number | 3265 | |
| Hazard Class | 8 (Corrosive) | |
| Packing Group | III | |
| Flash Point | 93 °C (199.4 °F) - closed cup | [1] |
| Density | 0.931 g/mL at 25 °C | [1] |
| Boiling Point | 196-197 °C | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed sequentially.
Caption: Disposal workflow for this compound.
References
- 1. This compound 98 97-61-0 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 2-Methylvaleric acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylvaleric acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety.
Hazard Summary
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals and is considered moderately toxic if ingested or in contact with skin.[2][3] Inhalation of vapors or mists can lead to respiratory irritation.[3][4]
Personal Protective Equipment (PPE) Recommendations
Proper selection and use of PPE are the most critical lines of defense against the hazards of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical safety goggles | Nitrile or Neoprene gloves | Standard laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| Handling outside of a fume hood | Chemical safety goggles and a face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | Type ABEK (EN14387) respirator filter may be necessary.[5] |
| Spill Cleanup | Chemical safety goggles and a face shield | Butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[6][7] |
| Waste Disposal | Chemical safety goggles | Nitrile or Neoprene gloves | Laboratory coat and chemical-resistant apron | Not generally required if handling sealed waste containers in a well-ventilated area. |
Safe Handling Protocol
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Pre-Operational Checks:
- Ensure a certified chemical fume hood is available and functioning correctly.[8]
- Locate and verify the accessibility of the nearest safety shower and eyewash station.
- Assemble all necessary PPE as specified in the table above.
- Prepare and label all necessary equipment and containers.
- Have a spill kit readily available.
2. Handling Procedures:
- Always wear the appropriate PPE before handling the chemical.
- Conduct all operations involving this compound within a chemical fume hood to minimize inhalation exposure.[8]
- Avoid direct contact with skin, eyes, and clothing.[2]
- Keep the container tightly closed when not in use.[2]
- Keep away from heat, sparks, open flames, and other ignition sources.[1]
- Use corrosion-resistant equipment.[2]
3. Post-Handling Procedures:
- Wash hands and any exposed skin thoroughly after handling.
- Remove and properly dispose of contaminated gloves and other disposable PPE.
- Contaminated clothing should be removed immediately and washed before reuse.[2]
- Clean the work area and any equipment used.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water or shower. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[2]
Disposal Plan
-
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1][2]
-
Do not dispose of it down the drain or into the environment.[6]
-
Waste should be handled by a licensed professional waste disposal service.
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 97-61-0 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
